5beta-Pregn-11-ene-3,20-dione
Description
Structure
3D Structure
Properties
CAS No. |
1096-39-5 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11,14,16-19H,4-8,10,12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
ZQTJQOPWOKKYDC-XWOJZHJZSA-N |
SMILES |
CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(C=CC3C2CCC4C3(CCC(=O)C4)C)C |
Synonyms |
5β-Pregn-11-ene-3,20-dione |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of 5β-Pregn-11-ene-3,20-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible synthetic pathway for 5β-Pregn-11-ene-3,20-dione, a pregnane steroid derivative of interest in medicinal chemistry and drug development. The synthesis commences with the common steroid precursor, progesterone, and proceeds through a three-step sequence involving stereoselective reduction, enzymatic hydroxylation, and chemical dehydration. This guide provides detailed experimental protocols, quantitative data where available from analogous transformations, and visualizations to facilitate a comprehensive understanding of the synthetic process.
Synthesis Overview
The proposed synthetic route to 5β-Pregn-11-ene-3,20-dione from progesterone is a multi-step process that can be broadly categorized as follows:
-
Stereoselective Reduction: The initial step involves the stereoselective reduction of the Δ⁴ double bond of progesterone to yield the 5β-pregnane scaffold. This is most effectively achieved through enzymatic means.
-
Regioselective Hydroxylation: Introduction of a hydroxyl group at the C-11 position of the 5β-pregnane-3,20-dione intermediate. Microbial hydroxylation offers a powerful tool for this regioselective transformation.
-
Dehydration: The final step is the elimination of the C-11 hydroxyl group to introduce the desired C-11 to C-12 double bond (11-ene functionality). This is typically accomplished through chemical dehydration methods.
The overall transformation is depicted in the following workflow diagram:
Caption: Overall synthetic workflow from Progesterone to 5β-Pregn-11-ene-3,20-dione.
Experimental Protocols and Data
This section provides detailed methodologies for each key transformation. While direct experimental data for the synthesis of 5β-Pregn-11-ene-3,20-dione is scarce in publicly available literature, the following protocols are based on well-established and analogous reactions reported for similar steroid transformations.
Step 1: Stereoselective 5β-Reduction of Progesterone
The stereoselective reduction of the C4-C5 double bond of progesterone to the 5β configuration is a critical step. While chemical methods involving catalytic hydrogenation can produce mixtures of 5α and 5β isomers, enzymatic reduction offers high stereoselectivity. Progesterone 5β-reductase is the enzyme of choice for this transformation.[1][2]
Experimental Protocol (Enzymatic):
A representative protocol using a progesterone 5β-reductase enzyme preparation is described below.
-
Enzyme Preparation: A crude or purified preparation of progesterone 5β-reductase is obtained from a suitable source, such as plant cell cultures (e.g., Digitalis purpurea) or a recombinant expression system.[2]
-
Reaction Mixture: In a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0), progesterone is dissolved in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to aid solubility.
-
Cofactor Addition: The reaction requires a hydride source, typically NADPH. An NADPH regenerating system can be employed for larger scale reactions to improve cost-effectiveness.
-
Incubation: The enzyme preparation is added to the reaction mixture containing progesterone and NADPH. The mixture is incubated at an optimal temperature (typically 25-37 °C) with gentle agitation.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the progesterone spot/peak and the appearance of the 5β-pregnane-3,20-dione product.
-
Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel.
Quantitative Data (Analogous Reactions):
| Parameter | Value/Range | Reference |
| Substrate | Progesterone | [1] |
| Enzyme | Progesterone 5β-reductase | [2] |
| Cofactor | NADPH | [1] |
| pH | 7.0 - 7.5 | [1] |
| Temperature | 25 - 37 °C | [1] |
| Yield | >90% (reported for similar enzymatic reductions) | [2] |
Step 2: 11α-Hydroxylation of 5β-Pregnane-3,20-dione
Microbial hydroxylation is a highly effective method for introducing a hydroxyl group at a specific, non-activated position of the steroid nucleus. Fungi of the Rhizopus and Aspergillus genera are well-known for their ability to perform 11α-hydroxylation of steroids.
Experimental Protocol (Microbial Biotransformation):
-
Microorganism and Culture: A suitable fungal strain, such as Rhizopus nigricans, is cultured in an appropriate liquid medium.
-
Substrate Addition: 5β-Pregnane-3,20-dione, dissolved in a water-miscible solvent, is added to the fungal culture.
-
Incubation: The culture is incubated under aerobic conditions (shaking) at a suitable temperature (typically 25-30 °C) for a period of 24-72 hours.
-
Biotransformation Monitoring: The conversion of the substrate and the formation of the hydroxylated product are monitored by TLC or HPLC analysis of extracts from the culture medium.
-
Extraction and Purification: After the incubation period, the mycelium is separated by filtration. The filtrate is extracted with an organic solvent. The organic extracts are combined, washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Quantitative Data (Analogous Reactions):
| Parameter | Value/Range | Reference |
| Substrate | 5α-Pregnane-3,20-dione (analogous) | [3] |
| Microorganism | Rhizopus nigricans | [3] |
| Incubation Time | 48 - 72 hours | [3] |
| Temperature | 28 °C | [3] |
| Yield of 11α-hydroxy product | ~60-80% (reported for similar substrates) | [3] |
Step 3: Dehydration of 11α-Hydroxy-5β-pregnane-3,20-dione
The final step involves the acid-catalyzed dehydration of the 11α-hydroxy group to introduce the C11-C12 double bond. Various acidic reagents can be employed for this purpose.
Experimental Protocol (Chemical):
-
Reaction Setup: 11α-Hydroxy-5β-pregnane-3,20-dione is dissolved in a suitable aprotic solvent (e.g., toluene or chloroform).
-
Dehydrating Agent: A dehydrating agent, such as p-toluenesulfonic acid or a Lewis acid (e.g., BF₃·OEt₂), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux, and the water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus if toluene is used as the solvent.
-
Reaction Monitoring: The progress of the dehydration is monitored by TLC, observing the formation of a less polar product.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a mild base (e.g., saturated sodium bicarbonate solution) and then with water. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Quantitative Data (Analogous Reactions):
| Parameter | Value/Range | Reference |
| Substrate | 11α-Hydroxysteroid | General Organic Chemistry Principles |
| Reagent | p-Toluenesulfonic acid or BF₃·OEt₂ | General Organic Chemistry Principles |
| Solvent | Toluene or Chloroform | General Organic Chemistry Principles |
| Temperature | Reflux | General Organic Chemistry Principles |
| Yield | 70-90% (typical for steroid dehydrations) | General Organic Chemistry Principles |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key chemical transformations and the logical flow of the synthesis.
Caption: Enzymatic 5β-Reduction of Progesterone.
Caption: Microbial 11α-Hydroxylation.
Caption: Acid-Catalyzed Dehydration.
Conclusion
The synthesis of 5β-Pregn-11-ene-3,20-dione from progesterone is a feasible process that leverages the strengths of both enzymatic and chemical methodologies. The stereocontrol in the initial reduction is best achieved using enzymatic methods, while the subsequent hydroxylation at a non-activated carbon is efficiently carried out through microbial biotransformation. The final dehydration step is a standard chemical transformation. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this and related pregnane derivatives. Further optimization of each step, particularly in terms of reaction conditions and purification protocols, will be essential for achieving high overall yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Plant progesterone 5beta-reductase is not homologous to the animal enzyme. Molecular evolutionary characterization of P5betaR from Digitalis purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiological hydroxylation. Part XXII. Hydroxylation of 3,20-, 7,20-, and 11,20-dioxygenated 5α-pregnanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 5β-Pregn-11-ene-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5β-Pregn-11-ene-3,20-dione, a steroid molecule of interest in biochemical research. While detailed information on this specific pregnene derivative is limited in publicly available literature, this document consolidates the known data, including its chemical identity and physical properties. In the absence of extensive experimental data for the title compound, this guide also explores the metabolic pathways of the closely related and well-studied hormone, progesterone, to provide a contextual understanding of its potential biological significance. The metabolism of progesterone into various pregnane and pregnene derivatives is a critical aspect of steroid biochemistry, influencing a wide range of physiological processes. This guide aims to serve as a foundational resource for researchers and professionals in drug development and steroid chemistry, highlighting the known characteristics of 5β-Pregn-11-ene-3,20-dione and placing it within the broader context of steroid metabolism.
Introduction to 5β-Pregn-11-ene-3,20-dione
5β-Pregn-11-ene-3,20-dione is a C21 steroid characterized by a pregnane skeleton with a double bond between carbons 11 and 12, and ketone groups at positions 3 and 20. The "5β" designation refers to the stereochemistry at the junction of the A and B rings of the steroid nucleus, where the hydrogen atom at position 5 is oriented above the plane of the rings. This configuration results in a bent shape of the molecule.
While a specific CAS number (1096-39-5) is assigned to this compound, detailed experimental studies, including its biological activity, specific signaling pathways, and comprehensive experimental protocols, are not extensively documented in readily accessible scientific literature.[1][2][3] The information available is primarily related to its chemical identification.
Physicochemical Properties
Quantitative data for 5β-Pregn-11-ene-3,20-dione is not abundant. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 1096-39-5 | [1][2][3] |
| Molecular Formula | C₂₁H₃₀O₂ | [1] |
| Molecular Weight | 314.46 g/mol | |
| Canonical SMILES | C[C@@]12--INVALID-LINK--C2)C=C[C@]4([C@H]3CC[C@@H]4C(=O)C)C">C@HC | [1] |
| InChIKey | ZQTJQOPWOKKYDC-XWOJZHJZSA-N | [1] |
Contextual Biological Significance: Progesterone Metabolism
Given the limited direct biological data on 5β-Pregn-11-ene-3,20-dione, it is instructive to examine the metabolic pathways of progesterone, a structurally related and physiologically crucial steroid hormone. Progesterone undergoes extensive metabolism in the body, primarily in the liver, leading to a variety of reduced and hydroxylated products.[4][5][6] Understanding these pathways provides a framework for hypothesizing the potential formation and biological role of 5β-Pregn-11-ene-3,20-dione.
The major metabolic routes for progesterone involve reduction of the double bond at the C4-C5 position and reduction of the ketone groups at C3 and C20.[4] The enzymes 5α-reductase and 5β-reductase are key players in the initial step, leading to the formation of 5α-dihydroprogesterone and 5β-dihydroprogesterone (5β-pregnane-3,20-dione), respectively.[4][7] These metabolites can be further processed by hydroxysteroid dehydrogenases.[4]
Below is a generalized diagram illustrating the initial steps of progesterone metabolism.
While the formation of a double bond at the 11th position is not a primary metabolic route for progesterone, enzymatic reactions capable of introducing unsaturation exist within steroid biosynthesis and metabolism, often catalyzed by cytochrome P450 enzymes. It is plausible that 5β-Pregn-11-ene-3,20-dione could be a minor, yet-to-be-fully-characterized metabolite or a synthetic intermediate.
Experimental Protocols
A hypothetical workflow for the characterization of a steroid like 5β-Pregn-11-ene-3,20-dione, once synthesized or isolated, is presented below.
Methodology for a Hypothetical Analysis:
-
Purification: The crude product containing 5β-Pregn-11-ene-3,20-dione would likely be subjected to column chromatography on silica gel, using a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate). Further purification could be achieved by high-performance liquid chromatography (HPLC) on a reverse-phase column.
-
Structural Elucidation:
-
Mass Spectrometry (MS): To confirm the molecular weight (314.46 g/mol ) and obtain fragmentation patterns to support the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical to confirm the connectivity of the atoms, the presence of the double bond at C11-C12, the ketone groups at C3 and C20, and the stereochemistry at the various chiral centers, including the 5β position.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional groups (C=O stretch) and the C=C double bond.
-
Conclusion
5β-Pregn-11-ene-3,20-dione is a defined chemical entity with the CAS number 1096-39-5. However, there is a notable lack of comprehensive scientific literature detailing its biological functions, experimental protocols, and involvement in specific signaling pathways. This guide has provided the available physicochemical data and has placed the compound in the broader context of progesterone metabolism to offer a framework for its potential biological relevance. Further research is required to elucidate the synthesis, biological activity, and potential applications of this particular steroid. Professionals in drug development and steroid research are encouraged to use this guide as a starting point and to employ modern analytical techniques to further investigate this and other under-characterized steroid molecules.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1096-39-5(Pregn-11-ene-3,20-dione,(5b)- (9CI)) | Kuujia.com [kuujia.com]
- 3. 5β-Pregn-11-ene-3,20-dione | 1096-39-5 [amp.chemicalbook.com]
- 4. Progesterone - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics of progesterone - Wikipedia [en.wikipedia.org]
- 7. 5β-Dihydroprogesterone - Wikipedia [en.wikipedia.org]
The Elusive Mechanism of 5β-Pregn-11-ene-3,20-dione: A Technical Guide Based on Structure-Activity Relationships
Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of 5β-Pregn-11-ene-3,20-dione is not available in the public domain. Consequently, this document provides a theoretical framework based on the known biological activities of structurally related 5β-pregnane and 11-substituted pregnane steroids. The proposed mechanisms, experimental protocols, and quantitative data are inferential and intended to guide future research.
Introduction
5β-Pregn-11-ene-3,20-dione is a pregnane steroid characterized by a cis-fused A/B ring system (5β configuration) and a double bond at the C-11 position. While its direct biological role remains uncharacterized, its structural features suggest potential interactions with various cellular targets, primarily as a neuroactive steroid or a modulator of nuclear receptors. This guide explores the potential mechanisms of action by drawing parallels with well-studied analogues.
Potential Mechanisms of Action
The biological activity of a steroid is dictated by its three-dimensional structure, which influences its ability to bind to specific receptors. The 5β configuration of the pregnane backbone results in a "bent" molecular shape, in contrast to the planar structure of 5α-isomers. This structural difference is a critical determinant of receptor specificity and functional outcome.
Neuroactive Steroid Activity
Many 5β-pregnane derivatives are potent neuroactive steroids, modulating neuronal excitability through non-genomic mechanisms.[1][2] This is considered a highly probable mechanism of action for 5β-Pregn-11-ene-3,20-dione.
A primary target for neuroactive steroids is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][3] 5β-pregnane steroids can act as both positive and negative allosteric modulators of the GABA-A receptor.[2][4]
-
Positive Allosteric Modulation: This would lead to an enhancement of GABA-induced chloride currents, resulting in neuronal hyperpolarization and an overall inhibitory effect. This could manifest as sedative, anxiolytic, or anticonvulsant properties.
-
Negative Allosteric Modulation: Conversely, it could inhibit GABA-A receptor function, leading to increased neuronal excitability.
The presence of the 11-ene group could influence the binding affinity and modulatory effect at the GABA-A receptor.
N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for excitatory neurotransmission and synaptic plasticity. Some pregnane-based steroids are known to be positive all-o-steric modulators of NMDA receptors.[5][6] The "bent" structure of 5β-pregnanes can result in a distinct modulatory profile compared to their 5α-counterparts.[5]
Nuclear Receptor Modulation
While many 5β-pregnanes exhibit weak affinity for classic steroid receptors like the progesterone receptor (PR), they can be potent ligands for other nuclear receptors.[7]
5β-dihydroprogesterone is a known potent ligand for the pregnane X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic and endobiotic metabolism.[7] Activation of PXR can influence drug metabolism and transport.
Structure-Activity Relationship Insights
The introduction of an unsaturation at C-11 can have several implications for biological activity:
-
Conformational Rigidity: The double bond can alter the flexibility of the steroid backbone, potentially influencing receptor fit.
-
Electronic Effects: The π-system of the double bond can affect the electronic properties of the molecule, which may be important for receptor interactions.
-
Metabolic Stability: The 11-ene functionality might alter the metabolic profile of the steroid, potentially blocking hydroxylation at this position, a common metabolic pathway for other steroids.
Postulated Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data based on the known activities of related 5β-pregnane steroids. These values are for illustrative purposes only and are not based on experimental data for 5β-Pregn-11-ene-3,20-dione.
| Target | Assay Type | Parameter | Hypothetical Value | Reference Compound |
| GABA-A Receptor | Electrophysiology | EC₅₀ (for potentiation) | 100 - 500 nM | Pregnanolone |
| NMDA Receptor | Radioligand Binding | Kᵢ | 50 - 200 nM | Pregnenolone Sulfate |
| Pregnane X Receptor | Luciferase Reporter Assay | EC₅₀ | 1 - 10 µM | 5β-dihydroprogesterone |
| Progesterone Receptor | Radioligand Binding | Relative Binding Affinity | <1% | Progesterone |
Proposed Experimental Protocols
To elucidate the true mechanism of action of 5β-Pregn-11-ene-3,20-dione, a systematic experimental approach is required.
Receptor Binding Assays
-
Objective: To determine the binding affinity of 5β-Pregn-11-ene-3,20-dione to a panel of neuroreceptors and nuclear receptors.
-
Methodology:
-
Prepare cell membrane fractions or purified receptors for targets of interest (e.g., GABA-A, NMDA, PXR, PR).
-
Incubate the receptor preparation with a specific radioligand in the presence of increasing concentrations of 5β-Pregn-11-ene-3,20-dione.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ and Kᵢ values from competition binding curves.
-
Functional Assays
-
Objective: To determine the functional effect of 5β-Pregn-11-ene-3,20-dione on receptor activity.
-
Methodology (for GABA-A receptor):
-
Use whole-cell patch-clamp electrophysiology on cultured neurons or oocytes expressing GABA-A receptors.
-
Apply a submaximal concentration of GABA to elicit a baseline current.
-
Co-apply GABA with varying concentrations of 5β-Pregn-11-ene-3,20-dione.
-
Measure the potentiation or inhibition of the GABA-induced current.
-
Construct a dose-response curve to determine the EC₅₀ or IC₅₀.
-
Conclusion
While the precise mechanism of action of 5β-Pregn-11-ene-3,20-dione remains to be experimentally determined, its structural characteristics strongly suggest a role as a neuroactive steroid, likely modulating GABA-A and/or NMDA receptors. Furthermore, its potential interaction with the Pregnane X Receptor cannot be discounted. The hypothetical frameworks and proposed experimental protocols outlined in this guide provide a rational basis for future investigations into the pharmacology of this intriguing and understudied steroid. Further research is imperative to unlock its therapeutic potential and understand its physiological significance.
References
- 1. Neuroactive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5β-Dihydrosteroids: Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. The effect of the neuroactive steroid 5beta-pregnane-3beta, 20(R)-diol on the time course of GABA evoked currents is different to that of pregnenolone sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregnane-based steroids are novel positive NMDA receptor modulators that may compensate for the effect of loss-of-function disease-associated GRIN mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Biological Role of 5β-Pregnane-3,20-dione
A note on nomenclature: The initial query for "5beta-Pregn-11-ene-3,20-dione" did not yield significant results in scientific literature, suggesting a potential rarity or alternative naming convention for this specific molecule. This guide will therefore focus on the well-characterized and biologically significant steroid, 5β-Pregnane-3,20-dione , also known as 5β-dihydroprogesterone (5β-DHP). This compound is a key endogenous metabolite of progesterone and plays crucial roles in neuroactivity and xenobiotic metabolism.
Core Biological Functions
5β-Pregnane-3,20-dione is an endogenous steroid hormone that, while possessing only weak affinity for the progesterone receptor, exerts significant biological effects through other mechanisms.[1] Its primary roles are centered on the modulation of the central nervous system and the regulation of metabolic enzymes.
Neuroactive Steroid: Modulation of GABA-A Receptors
5β-pregnane derivatives, including 5β-Pregnane-3,20-dione, are recognized as neuroactive steroids.[2] They can modulate neuronal excitability through interaction with neurotransmitter receptors. Specifically, 5β-DHP has been shown to be a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1] This modulation enhances the effect of GABA, leading to anxiolytic and sedative-like effects. While its affinity for the GABA-A receptor is considered relatively low compared to its 3α-hydroxylated metabolites like pregnanolone, it still contributes to the overall neurodepressive effects of progesterone metabolism.[1]
Regulation of Xenobiotic Metabolism via the Pregnane X Receptor (PXR)
A primary and well-documented function of 5β-Pregnane-3,20-dione is its role as a potent agonist of the Pregnane X Receptor (PXR).[1] PXR is a nuclear receptor predominantly expressed in the liver and intestine that functions as a sensor of foreign compounds (xenobiotics). Upon activation by ligands such as 5β-Pregnane-3,20-dione, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on the DNA. This binding event initiates the transcription of genes encoding drug-metabolizing enzymes and transporters, most notably cytochrome P450 3A4 (CYP3A4). CYP3A4 is a critical enzyme responsible for the metabolism of a vast array of drugs and endogenous compounds. Therefore, by activating PXR, 5β-Pregnane-3,20-dione plays a crucial role in regulating drug clearance and detoxification pathways.
Biosynthesis and Metabolism
5β-Pregnane-3,20-dione is synthesized from progesterone through the action of the enzyme steroid 5β-reductase , also known as aldo-keto reductase family 1 member D1 (AKR1D1).[3] This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of the steroid nucleus. Subsequently, 5β-Pregnane-3,20-dione can be further metabolized to other neuroactive steroids, such as pregnanolone and epipregnanolone.[1]
Quantitative Data
The following table summarizes available quantitative data regarding the biological activity of 5β-Pregnane-3,20-dione.
| Biological Activity | Species/System | Parameter | Value | Reference |
| Motor Activity | Ovariectomized Rats | Change in motor activity | 58% of control (decreased) | [2] |
| PXR Activation | In vitro reporter assay | EC50 | >10,000 µM (weak activation) | [1] |
| Progesterone Receptor Affinity | Rhesus Monkey Uterus | Relative Binding Affinity | 1.2% of progesterone | [1] |
Signaling Pathways and Experimental Workflows
PXR-Mediated Induction of CYP3A4
The activation of the Pregnane X Receptor by 5β-Pregnane-3,20-dione is a key signaling pathway regulating drug metabolism.
Caption: PXR signaling pathway initiated by 5β-Pregnane-3,20-dione.
Experimental Workflow for PXR Activation Assay
A common method to assess the activation of PXR by a compound is a cell-based reporter gene assay.
Caption: Workflow for a PXR reporter gene assay.
Experimental Protocols
Steroid 5β-Reductase (AKR1D1) Activity Assay
This protocol is based on a continuous fluorometric assay measuring the consumption of NADPH.
Principle: The activity of AKR1D1 is determined by monitoring the decrease in NADPH fluorescence as it is oxidized to NADP+ during the reduction of a steroid substrate.
Materials:
-
Purified recombinant AKR1D1 enzyme
-
100 mM Potassium phosphate buffer, pH 6.0
-
NADPH stock solution (1 mM)
-
Steroid substrate stock solution (e.g., testosterone or progesterone in acetonitrile)
-
Fluorometer with excitation at 340 nm and emission at 460 nm
Procedure:
-
NADPH Calibration Curve:
-
Prepare a series of NADPH standards in the potassium phosphate buffer to cover a final concentration range of 0-10 µM.
-
Measure the fluorescence units (FU) for each standard and construct a calibration curve of FU versus NADPH concentration.
-
-
Enzyme Reaction:
-
In a 1.0 mL cuvette, combine 100 mM potassium phosphate buffer (pH 6.0), 8.5 µM NADPH, and 10 µM steroid substrate.
-
Measure the non-enzymatic rate of NADPH decay for 5 minutes.
-
Initiate the reaction by adding a known amount of purified AKR1D1 enzyme (e.g., 0.05 µM).
-
Immediately monitor the decrease in fluorescence for 5 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the enzymatic rate by subtracting the non-enzymatic rate from the total rate of fluorescence decrease.
-
Convert the rate from FU/min to pmoles of NADPH consumed per minute using the NADPH calibration curve.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/mg of protein).
-
Pregnane X Receptor (PXR) Activation Reporter Gene Assay
This protocol describes a cell-based assay to quantify the activation of PXR.
Principle: Cells are engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). Activation of PXR by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
A stable cell line expressing human PXR and a CYP3A4-luciferase reporter construct (e.g., HepG2-PXR-luc).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Test compound (5β-Pregnane-3,20-dione) and a positive control (e.g., rifampicin).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 5β-Pregnane-3,20-dione and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.
-
Determine the EC50 value and the maximum induction level.
-
GABA-A Receptor Modulation Assay ([3H]Muscimol Binding Assay)
This protocol outlines a radioligand binding assay to assess the modulation of the GABA-A receptor.
Principle: The effect of a test compound on the binding of a radiolabeled GABA-A receptor agonist ([3H]muscimol) to its receptor in a membrane preparation is measured. Positive allosteric modulators will enhance the binding of [3H]muscimol.
Materials:
-
Crude membrane preparation from rat cerebral cortex.
-
[3H]muscimol (radiolabeled agonist).
-
Assay buffer (e.g., Tris-HCl).
-
Test compound (5β-Pregnane-3,20-dione).
-
Unlabeled GABA (for determining non-specific binding).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup:
-
In test tubes, combine the membrane preparation, [3H]muscimol at a fixed concentration, and varying concentrations of 5β-Pregnane-3,20-dione in the assay buffer.
-
Prepare tubes for total binding (no competitor) and non-specific binding (with a high concentration of unlabeled GABA).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 0-4°C) for a defined period to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the effect of 5β-Pregnane-3,20-dione on [3H]muscimol binding, typically expressed as a percentage of the control (binding in the absence of the test compound).
-
Analyze the data to determine the potency (EC50) and efficacy (maximal enhancement) of the modulatory effect.
-
References
An In-depth Technical Guide to 5β-Pregn-11-ene-3,20-dione: Synthesis, Predicted Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5β-Pregn-11-ene-3,20-dione is a novel compound with no direct published data on its synthesis or biological activity. This guide provides a predictive framework based on established principles of steroid chemistry and pharmacology, drawing from data on structurally related pregnane and androstane derivatives. The information herein is intended to guide future research into this target molecule.
Introduction
5β-Pregn-11-ene-3,20-dione is a synthetic steroid characterized by a C5β-hydrogen configuration, resulting in a bent A/B ring junction, and a double bond between C11 and C12. This unique combination of structural features suggests the potential for novel biological activities. The 5β-configuration is known to influence the overall shape of the steroid nucleus, which can significantly impact receptor binding and metabolism. The C11-ene functionality is less common than the corresponding 11-keto or 11-hydroxy derivatives found in many endogenous and synthetic corticosteroids, and its effect on biological activity is an area of active investigation.
This technical guide outlines a plausible synthetic pathway to 5β-Pregn-11-ene-3,20-dione, predicts its potential interactions with key nuclear receptors based on structure-activity relationships of analogous compounds, and provides detailed experimental protocols for its synthesis and biological evaluation.
Proposed Synthesis of 5β-Pregn-11-ene-3,20-dione
The synthesis of 5β-Pregn-11-ene-3,20-dione can be envisioned from commercially available starting materials such as progesterone or 11α-hydroxyprogesterone. The key transformations involve the stereoselective reduction of the Δ4 double bond to yield the 5β-pregnane scaffold and the introduction of the C11-C12 double bond.
A potential synthetic route is outlined below:
Methodological & Application
Application Notes and Protocols for the Synthesis of 5β-Pregn-11-ene-3,20-dione from Progesterone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the multi-step synthesis of 5β-Pregn-11-ene-3,20-dione from progesterone. The synthetic strategy employs a chemoenzymatic approach, leveraging the high stereoselectivity of microbial transformations for key steps that are challenging to achieve through conventional chemical methods. This is followed by a chemical step to introduce the desired unsaturation.
Introduction
5β-Pregn-11-ene-3,20-dione is a steroid derivative with potential applications in pharmaceutical research and development. Its synthesis from the readily available precursor, progesterone, requires precise control over stereochemistry and the introduction of specific functional groups. The protocol outlined below describes a three-step process:
-
Stereoselective Bioreduction: Conversion of progesterone to 5β-pregnane-3,20-dione using a microbial or enzymatic system to establish the required 5β-stereochemistry.
-
Regioselective Hydroxylation: Introduction of a hydroxyl group at the C-11 position of the steroid nucleus, typically at the 11α-position, through microbial fermentation.
-
Chemical Dehydration: Elimination of the C-11 hydroxyl group to form the C11-C12 double bond, yielding the final product, 5β-Pregn-11-ene-3,20-dione.
This chemoenzymatic route offers a practical and efficient method for the synthesis of this specific steroid derivative, overcoming the limitations of purely chemical approaches for achieving the desired stereoisomer.
Experimental Protocols
Step 1: Microbial 5β-Reduction of Progesterone to 5β-Pregnane-3,20-dione
This step utilizes a microorganism capable of stereoselectively reducing the Δ4-double bond of progesterone to yield the 5β-pregnane derivative. Several microbial strains, including certain species of Clostridium and cell-free extracts from avian sources, have been reported to possess 5β-reductase activity. The following is a general protocol that can be adapted based on the specific microbial strain used.
Materials:
-
Progesterone
-
Selected microorganism with 5β-reductase activity (e.g., Clostridium paraputrificum)
-
Appropriate growth medium (e.g., Reinforced Clostridial Medium)
-
Fermentation vessel
-
Extraction solvent (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment for microbial culture and extraction.
Protocol:
-
Inoculum Preparation: Prepare a seed culture of the selected microorganism by inoculating a suitable liquid medium and incubating under appropriate conditions (e.g., anaerobic conditions for Clostridium) until a sufficient cell density is reached.
-
Fermentation: Inoculate the production medium in a fermenter with the seed culture. Allow the culture to grow to an optimal phase for biotransformation.
-
Substrate Addition: Prepare a solution of progesterone in a water-miscible organic solvent (e.g., ethanol or dimethylformamide) and add it to the fermentation broth to a final concentration typically in the range of 0.1-1.0 g/L.
-
Biotransformation: Continue the fermentation under controlled conditions (temperature, pH, agitation) for a period determined by preliminary time-course studies (typically 24-72 hours).
-
Extraction: After the biotransformation is complete (as monitored by TLC or HPLC), harvest the fermentation broth. Extract the product from the broth using a suitable organic solvent like ethyl acetate.
-
Purification: Concentrate the organic extract and purify the crude product by column chromatography on silica gel to obtain pure 5β-pregnane-3,20-dione.
Step 2: Microbial 11α-Hydroxylation of 5β-Pregnane-3,20-dione
This step introduces a hydroxyl group at the C-11 position. Fungal strains, particularly from the genera Aspergillus and Rhizopus, are well-known for their potent 11α-hydroxylating capabilities on steroid substrates.
Materials:
-
5β-Pregnane-3,20-dione
-
Selected microorganism with 11α-hydroxylase activity (e.g., Aspergillus ochraceus)
-
Appropriate growth medium (e.g., potato dextrose broth)
-
Fermentation vessel
-
Extraction solvent (e.g., dichloromethane or chloroform)
Protocol:
-
Inoculum and Fermentation: Follow a similar procedure as in Step 1 to grow a culture of the selected 11α-hydroxylating microorganism.
-
Substrate Addition: Dissolve 5β-pregnane-3,20-dione in a suitable solvent and add it to the microbial culture.
-
Biotransformation: Incubate the culture with the substrate under optimal conditions for hydroxylation. Monitor the progress of the reaction by TLC or HPLC.
-
Extraction and Purification: Once the reaction is complete, extract the product from the fermentation broth. Purify the resulting 11α-hydroxy-5β-pregnane-3,20-dione by column chromatography.
Step 3: Chemical Dehydration of 11α-Hydroxy-5β-pregnane-3,20-dione
This final chemical step involves the dehydration of the 11α-hydroxyl group to introduce the 11-ene functionality. Martin's sulfurane is an effective reagent for this transformation, known for its mild reaction conditions.
Materials:
-
11α-Hydroxy-5β-pregnane-3,20-dione
-
Martin's sulfurane (bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur)
-
Anhydrous, non-polar aprotic solvent (e.g., carbon tetrachloride or benzene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for anhydrous reactions.
Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 11α-hydroxy-5β-pregnane-3,20-dione in the anhydrous solvent.
-
Reagent Addition: Add a solution of Martin's sulfurane (typically 1.1-1.5 equivalents) in the same solvent to the steroid solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5β-Pregn-11-ene-3,20-dione.
Data Presentation
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) | Analytical Methods |
| 1 | Progesterone | 5β-Pregnane-3,20-dione | 60-80 | >95 | HPLC, ¹H NMR, MS |
| 2 | 5β-Pregnane-3,20-dione | 11α-Hydroxy-5β-pregnane-3,20-dione | 50-70 | >95 | HPLC, ¹H NMR, MS |
| 3 | 11α-Hydroxy-5β-pregnane-3,20-dione | 5β-Pregn-11-ene-3,20-dione | 70-90 | >98 | HPLC, ¹H NMR, ¹³C NMR, MS, IR |
Visualization of the Synthetic Workflow
Caption: Chemoenzymatic synthesis of 5β-Pregn-11-ene-3,20-dione.
Signaling Pathway Context
The enzymatic steps in this synthesis are analogous to metabolic pathways found in various organisms. The 5β-reduction of progesterone is a key step in the catabolism of this hormone in many species. The following diagram illustrates the general enzymatic cascade.
Caption: Enzymatic steps in the conversion of progesterone.
Application Notes and Protocols for the Detection of 5β-Pregn-11-ene-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5β-Pregn-11-ene-3,20-dione is a steroid molecule of interest in various fields of research, including endocrinology and drug development. Accurate and sensitive detection of this analyte in biological matrices is crucial for understanding its physiological roles and for pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical detection of 5β-Pregn-11-ene-3,20-dione using common laboratory techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: The following protocols are based on established methods for the analysis of structurally related progesterone metabolites. These methods will require optimization and validation for the specific analysis of 5β-Pregn-11-ene-3,20-dione in your laboratory and for your specific matrix.
Data Presentation: Quantitative Performance of Analytical Methods for Related Steroids
The following table summarizes the quantitative performance of various analytical methods for the detection of progesterone and its metabolites, which are structurally similar to 5β-Pregn-11-ene-3,20-dione. This data can serve as a benchmark for the development and validation of an assay for the target analyte.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV | Progesterone | Human Plasma | - | - | - | >96.4 | [1] |
| LC-MS/MS | Progesterone | Human Serum | - | - | 0.78 - 1000 ng/mL | - | [2] |
| LC-MS/MS | 5α-dihydroprogesterone | Human Serum | - | <10% CV | - | - | [2] |
| GC-MS | 5α-pregnane-3,20-dione | Pregnant Mare Serum | - | - | - | - | [3] |
| Immunoassay (FPIA) | Progesterone | Samples in Buffer | 2.7 ng/mL | - | - | 95-102 | [4] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a method for the determination of 5β-Pregn-11-ene-3,20-dione in a biological matrix, adapted from a method for progesterone.[1][5]
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma or serum sample in a glass tube, add an appropriate internal standard.
-
Add 5.0 mL of a hexane:diethyl ether (70:30, v/v) mixture.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v), isocratic[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection: 245 nm (based on the progesterone chromophore)
c. Data Analysis
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve prepared with known concentrations of 5β-Pregn-11-ene-3,20-dione.
Caption: HPLC-UV Experimental Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of related pregnane steroids.[3][6] Derivatization is often required to improve the volatility and thermal stability of steroids for GC analysis.
a. Sample Preparation and Derivatization
-
Perform a liquid-liquid or solid-phase extraction as described in the HPLC-UV section.
-
After evaporation, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.
-
Cap the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
Cool to room temperature before injection.
b. GC-MS Conditions
-
GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 min
-
-
Injection Mode: Splitless
-
Injector Temperature: 280°C
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
c. Data Analysis
Identification is based on the retention time and the mass spectrum of the derivatized analyte. Quantification is performed using a calibration curve and an internal standard.
Caption: GC-MS Experimental Workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of steroids in complex biological matrices.[2][7]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1.0 mL of the plasma/serum sample onto the cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water.
-
Elute the analyte with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[2]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard of 5β-Pregn-11-ene-3,20-dione. For progesterone (a related compound), a common transition is m/z 315.2 -> 97.0.
c. Data Analysis
Quantification is based on the peak area ratio of the analyte to the isotopically labeled internal standard, plotted against a calibration curve.
Caption: LC-MS/MS Experimental Workflow.
Signaling Pathways and Logical Relationships
5β-Pregn-11-ene-3,20-dione is a derivative of progesterone. Its biological role is likely intertwined with the metabolic pathways of progesterone. The following diagram illustrates a simplified progesterone metabolic pathway, indicating where 5β-Pregn-11-ene-3,20-dione might be positioned.
Caption: Hypothetical Progesterone Metabolic Pathway.
References
- 1. A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Isolation, identification and quantitation of serum 5alpha-pregnane-3,20-dione and its relationship to progesterone in the pregnant mare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of one-step fluorescence polarization immunoassay for progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 7. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
Application Note: HPLC Analysis of 5β-Pregn-11-ene-3,20-dione
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of 5β-Pregn-11-ene-3,20-dione using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for purity assessment and quantification in bulk drug substances and research samples.
Introduction
5β-Pregn-11-ene-3,20-dione is a steroid molecule and a derivative of progesterone. Accurate and reliable analytical methods are crucial for its quantification and impurity profiling during drug development and manufacturing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the analysis of 5β-Pregn-11-ene-3,20-dione. The method is designed to be specific, accurate, and precise, making it suitable for quality control and research applications. The chromatographic separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acetonitrile and water. Detection is performed by UV spectrophotometry.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reference Standard: 5β-Pregn-11-ene-3,20-dione reference standard of known purity.
-
Sample Diluent: Acetonitrile and water (70:30 v/v).
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of 5β-Pregn-11-ene-3,20-dione.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 50 | 50 |
| 20.0 | 50 | 50 |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 5β-Pregn-11-ene-3,20-dione reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the sample diluent to obtain concentrations in the range of 1-50 µg/mL for linearity assessment. A working standard of 10 µg/mL is suitable for routine analysis.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 5β-Pregn-11-ene-3,20-dione sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The performance of the HPLC method was evaluated for linearity, precision, and sensitivity. The results are summarized in the table below. (Note: The following data is representative and based on typical performance for similar steroid analyses).
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Retention Time (approx.) | 12.5 min |
| Linearity (Concentration Range) | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualization of Experimental Workflow
The overall workflow for the HPLC analysis of 5β-Pregn-11-ene-3,20-dione is depicted in the following diagram.
Caption: HPLC analysis workflow for 5β-Pregn-11-ene-3,20-dione.
This application note provides a comprehensive guide for the HPLC analysis of 5β-Pregn-11-ene-3,20-dione. The described method is robust and suitable for routine quality control and research purposes. For specific applications, further optimization and validation may be required.
Application Notes and Protocols for the In Vitro Characterization of 5β-Pregn-11-ene-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for a panel of recommended in vitro assays to characterize the biological activity of 5β-Pregn-11-ene-3,20-dione. These assays are foundational in preclinical drug development and mechanistic studies. The proposed assays will investigate its potential effects on:
-
Steroidogenesis: The production of steroid hormones.
-
Progesterone Receptor Activity: Binding to and activation of the progesterone receptor.
-
GABA-A Receptor Modulation: Allosteric modulation of the GABA-A receptor, a common target for neuroactive steroids.
Due to the absence of specific experimental data for 5β-Pregn-11-ene-3,20-dione, the data tables provided are templates for the presentation of results obtained from the described protocols.
H295R Steroidogenesis Assay
The H295R cell line is a human adrenocortical carcinoma cell line that expresses most of the key enzymes required for steroidogenesis.[1][2] This assay is a widely accepted in vitro method to screen for chemicals that can alter the production of steroid hormones, such as testosterone and estradiol.[3][4][5]
Application
This assay will determine if 5β-Pregn-11-ene-3,20-dione inhibits or stimulates the production of key steroid hormones in a human-relevant cell model.
Experimental Protocol
Materials:
-
H295R cells (ATCC CRL-2128)
-
24-well cell culture plates
-
Cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and insulin/transferrin/selenium)
-
5β-Pregn-11-ene-3,20-dione
-
Positive controls (e.g., forskolin - inducer, prochloraz - inhibitor)
-
Solvent control (e.g., DMSO)
-
Hormone detection kits (e.g., ELISA kits for testosterone and estradiol) or LC-MS/MS for steroid profiling.
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding: Seed H295R cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment.
-
Acclimation: Allow the cells to acclimate for 24 hours in a humidified incubator at 37°C and 5% CO2.[1][3]
-
Chemical Exposure:
-
Prepare a dilution series of 5β-Pregn-11-ene-3,20-dione in culture medium. A typical concentration range would be from 0.001 to 100 µM.
-
Include a solvent control (e.g., DMSO at a final concentration of ≤0.1%).
-
Include positive controls such as forskolin (e.g., 10 µM) to induce steroidogenesis and prochloraz (e.g., 1 µM) to inhibit it.
-
Remove the acclimation medium and expose the cells to the test compound and controls in triplicate for 48 hours.[1][3]
-
-
Sample Collection: After the 48-hour exposure, collect the cell culture medium from each well and store it at -80°C until hormone analysis.
-
Cell Viability: Perform a cell viability assay on the remaining cells in each well to assess cytotoxicity of the test compound.
-
Hormone Analysis:
-
Quantify the concentrations of testosterone and 17β-estradiol in the collected medium using ELISA kits according to the manufacturer's instructions.
-
Alternatively, a broader profile of steroid hormones can be analyzed using LC-MS/MS.
-
-
Data Analysis:
-
Normalize hormone concentrations to the solvent control.
-
Correct for any observed cytotoxicity.
-
Plot the concentration-response curves and determine EC50 (for induction) or IC50 (for inhibition) values.
-
Data Presentation
Table 1: Effect of 5β-Pregn-11-ene-3,20-dione on Steroid Hormone Production in H295R Cells
| Concentration (µM) | Testosterone (% of Control) | 17β-Estradiol (% of Control) | Cell Viability (%) |
| Solvent Control | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Forskolin (10 µM) | |||
| Prochloraz (1 µM) |
Experimental Workflow
Progesterone Receptor (PR) Binding and Activity Assay
Given its pregnane backbone, 5β-Pregn-11-ene-3,20-dione may interact with the progesterone receptor. This can be assessed through a competitive binding assay to determine its affinity for the receptor and a reporter gene assay to measure its functional activity as an agonist or antagonist.
Application
These assays will determine if 5β-Pregn-11-ene-3,20-dione binds to the progesterone receptor and if this binding leads to receptor activation (agonism) or inhibition (antagonism).
Experimental Protocol: Competitive Binding Assay (Fluorescence Polarization)
Materials:
-
Human Progesterone Receptor Ligand Binding Domain (PR-LBD)
-
Fluorescently labeled progesterone ligand (e.g., Fluormone™ PL Green)
-
Assay buffer
-
384-well black microplates
-
5β-Pregn-11-ene-3,20-dione
-
Progesterone (as a positive control)
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare dilutions of 5β-Pregn-11-ene-3,20-dione and progesterone in assay buffer.
-
Assay Setup:
-
To each well of a 384-well plate, add the fluorescent progesterone ligand and the PR-LBD.
-
Add the test compound or progesterone at various concentrations.
-
Include wells with only the fluorescent ligand (minimum polarization) and wells with the fluorescent ligand and PR-LBD without any competitor (maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Calculate the anisotropy or mP (millipolarization) values.
-
Plot the mP values against the log of the competitor concentration.
-
Determine the IC50 value for 5β-Pregn-11-ene-3,20-dione.
-
Experimental Protocol: Reporter Gene Assay
Materials:
-
A human cell line stably transfected with a full-length human progesterone receptor and a progesterone-responsive reporter gene construct (e.g., luciferase).
-
Cell culture medium
-
96-well cell culture plates
-
5β-Pregn-11-ene-3,20-dione
-
Progesterone (agonist control)
-
Mifepristone (RU-486) (antagonist control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in 96-well plates and allow them to attach overnight.
-
Agonist Mode:
-
Treat the cells with a dilution series of 5β-Pregn-11-ene-3,20-dione or progesterone.
-
Incubate for 18-24 hours.
-
-
Antagonist Mode:
-
Pre-treat the cells with a dilution series of 5β-Pregn-11-ene-3,20-dione or mifepristone for 30-60 minutes.
-
Add a concentration of progesterone that gives a submaximal response (e.g., EC80).
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
For agonist mode, normalize the luminescence signal to the solvent control and plot against the concentration to determine the EC50.
-
For antagonist mode, normalize the signal to the progesterone-only control and plot against the concentration to determine the IC50.
-
Data Presentation
Table 2: Progesterone Receptor Activity of 5β-Pregn-11-ene-3,20-dione
| Assay Type | Parameter | 5β-Pregn-11-ene-3,20-dione | Progesterone | Mifepristone (RU-486) |
| Competitive Binding | IC50 (µM) | |||
| Reporter Gene (Agonist) | EC50 (µM) | N/A | ||
| Reporter Gene (Antagonist) | IC50 (µM) | N/A |
Signaling Pathway
GABA-A Receptor Modulation Assay
Many pregnane-based neurosteroids are potent allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Application
This assay will determine if 5β-Pregn-11-ene-3,20-dione can modulate the function of the GABA-A receptor, which would suggest potential neuroactive properties. A radioligand binding assay is a common method to assess this.
Experimental Protocol: [³H]Muscimol Binding Assay
Materials:
-
Rat brain cortex membranes (or cells expressing GABA-A receptors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]Muscimol (a GABA-A receptor agonist radioligand)
-
GABA (for non-specific binding determination)
-
5β-Pregn-11-ene-3,20-dione
-
Positive control (e.g., diazepam, allopregnanolone)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw and wash the brain membranes with binding buffer by centrifugation. Resuspend the final pellet in fresh binding buffer.
-
Binding Assay:
-
In test tubes, combine the membrane preparation, a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of 5β-Pregn-11-ene-3,20-dione.
-
For total binding, add only buffer.
-
For non-specific binding, add a high concentration of GABA (e.g., 10 µM).
-
Include a positive control like allopregnanolone.
-
-
Incubation: Incubate the tubes at 4°C for 45 minutes.[6]
-
Termination: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding = Total binding - Non-specific binding.
-
Calculate the percentage enhancement or inhibition of [³H]muscimol binding by 5β-Pregn-11-ene-3,20-dione.
-
Plot the percentage modulation against the concentration to determine the EC50 or IC50.
-
Data Presentation
Table 3: Modulation of [³H]Muscimol Binding to GABA-A Receptors by 5β-Pregn-11-ene-3,20-dione
| Concentration (µM) | Specific [³H]Muscimol Binding (% of Control) |
| Control | 100 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Allopregnanolone (1 µM) |
Experimental Workflow
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of 5β-Pregn-11-ene-3,20-dione. By systematically evaluating its effects on steroidogenesis, progesterone receptor interaction, and GABA-A receptor modulation, researchers can gain crucial insights into its potential biological functions and mechanisms of action. The data generated from these assays will be instrumental in guiding further preclinical development and understanding the potential therapeutic applications or toxicological profile of this novel steroid compound.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
Application Notes and Protocols for 5β-Pregn-11-ene-3,20-dione in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5β-Pregn-11-ene-3,20-dione is a steroid molecule belonging to the pregnane class. While specific biological activities of this particular compound are not extensively documented in publicly available literature, its structural similarity to endogenous steroid hormones, such as progesterone and corticosteroids, suggests potential interactions with intracellular steroid receptors. Steroid hormones are known to play critical roles in a wide array of physiological processes, including the regulation of gene expression, cell proliferation, differentiation, and apoptosis.[1][2]
These application notes provide a comprehensive guide for researchers to investigate the cellular and molecular effects of 5β-Pregn-11-ene-3,20-dione in a cell culture setting. The following sections detail the general mechanisms of steroid hormone action, protocols for assessing cellular responses, and methods for investigating the underlying signaling pathways.
Potential Mechanisms of Action
Steroid hormones typically exert their effects through both genomic and non-genomic pathways.[3]
-
Genomic Pathway: As lipid-soluble molecules, steroids can diffuse across the cell membrane and bind to specific intracellular receptors, such as the progesterone receptor (PR) or the glucocorticoid receptor (GR), located in the cytoplasm or nucleus.[1][4] Upon ligand binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as hormone response elements (HREs).[1][2] This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.[1][5]
-
Non-Genomic Pathway: Some steroid effects are initiated rapidly and are independent of gene transcription.[6][7][8] These actions are often mediated by membrane-associated steroid receptors that can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[7][9][10]
Given its pregnane backbone, 5β-Pregn-11-ene-3,20-dione may act as an agonist or antagonist of steroid receptors, influencing downstream cellular processes.
Experimental Protocols
To characterize the effects of 5β-Pregn-11-ene-3,20-dione, a series of in vitro cell-based assays are recommended. The following are detailed protocols for fundamental experiments.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability and proliferation.[11][12][13] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5β-Pregn-11-ene-3,20-dione in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[15]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Incubate for an additional 4 hours at 37°C.[15] Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration of 5β-Pregn-11-ene-3,20-dione | Absorbance (570 nm) | Cell Viability (%) |
| Vehicle Control | [Value] | 100 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of 5β-Pregn-11-ene-3,20-dione for the desired time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Data Presentation:
| Treatment | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | [Value] | [Value] | [Value] |
| Concentration 1 | [Value] | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] |
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
qRT-PCR is used to measure the expression levels of specific genes that may be regulated by 5β-Pregn-11-ene-3,20-dione.[19][20] This involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target gene using a real-time PCR instrument.[20]
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with 5β-Pregn-11-ene-3,20-dione. After the treatment period, lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random primers).[19]
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green dye, DNA polymerase, and forward and reverse primers for the gene of interest and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
Data Analysis: Determine the cycle threshold (Ct) value for each gene.[22] Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.[21]
Data Presentation:
| Treatment | Target Gene | Relative Fold Change in Gene Expression |
| Vehicle Control | Gene X | 1.0 |
| Concentration 1 | Gene X | [Value] |
| Concentration 2 | Gene X | [Value] |
| Vehicle Control | Gene Y | 1.0 |
| Concentration 1 | Gene Y | [Value] |
| Concentration 2 | Gene Y | [Value] |
Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that could be modulated by 5β-Pregn-11-ene-3,20-dione, based on the known mechanisms of steroid hormones.
Caption: Classical genomic signaling pathway for steroid hormones.
References
- 1. Mechanism of steroid hormone action | PPTX [slideshare.net]
- 2. Mechanism of steroid hormone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of sex steroid hormones: basic concepts and clinical correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Steroid Hormones Work in the Body [thoughtco.com]
- 5. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SK [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. scispace.com [scispace.com]
- 19. elearning.unite.it [elearning.unite.it]
- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 4.10. qPCR Measurements for Gene Expression Analysis [bio-protocol.org]
- 22. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Radioimmunoassay of 5β-Pregnane-3,20-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of 5β-pregnane-3,20-dione in biological samples using a competitive radioimmunoassay (RIA). This highly sensitive technique is suitable for research in endocrinology, pharmacology, and drug development.
Introduction
5β-pregnane-3,20-dione is a C21 steroid and a metabolite of progesterone.[1] Its quantification in biological matrices is crucial for understanding various physiological and pathological processes. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring the concentration of antigens, such as steroid hormones.[2][3][4] The principle of this assay is based on the competition between a fixed amount of radiolabeled 5β-pregnane-3,20-dione and the unlabeled 5β-pregnane-3,20-dione present in the sample for a limited number of specific antibody binding sites.[3][5][6]
Principle of the Assay
The radioimmunoassay for 5β-pregnane-3,20-dione is a competitive binding assay.[6] In this assay, a known quantity of radiolabeled 5β-pregnane-3,20-dione (the "tracer") and an unknown amount of unlabeled 5β-pregnane-3,20-dione from a sample or standard compete for binding to a limited amount of a specific antibody. As the concentration of unlabeled 5β-pregnane-3,20-dione increases, the amount of radiolabeled tracer that can bind to the antibody decreases.[6] After reaching equilibrium, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity of the bound fraction is measured. The concentration of 5β-pregnane-3,20-dione in the sample is then determined by comparing the measured radioactivity with a standard curve generated using known concentrations of the steroid.
Caption: Competitive binding principle of the radioimmunoassay for 5β-pregnane-3,20-dione.
Materials and Reagents
-
Antibody: Rabbit anti-5β-pregnane-3,20-dione polyclonal antibody.
-
Radiolabeled Tracer: [³H]-5β-pregnane-3,20-dione or [¹²⁵I]-5β-pregnane-3,20-dione derivative.
-
Standard: 5β-pregnane-3,20-dione, analytical grade.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).
-
Separation Reagent: Dextran-coated charcoal or a second antibody (e.g., goat anti-rabbit IgG).
-
Scintillation Cocktail: For use with ³H tracers.
-
Gamma Counter Vials: For use with ¹²⁵I tracers.
-
Sample Preparation: Organic solvents (e.g., diethyl ether, hexane) for extraction.
-
General Laboratory Equipment: Centrifuge, vortex mixer, pipettes, gamma counter or beta counter.
Experimental Protocols
Sample Preparation
For biological fluids such as plasma or serum, extraction of the steroid is necessary to remove interfering substances.
-
Extraction:
-
Pipette 500 µL of the sample (plasma, serum) into a glass tube.
-
Add 5 mL of diethyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Freeze the aqueous (lower) phase in a dry ice/ethanol bath.
-
Decant the organic (upper) phase containing the steroid into a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of assay buffer.
-
Standard Curve Preparation
Prepare a series of standards with known concentrations of 5β-pregnane-3,20-dione.
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5β-pregnane-3,20-dione in ethanol.
-
Working Standards: Perform serial dilutions of the stock solution with the assay buffer to obtain a range of concentrations (e.g., 0, 10, 50, 100, 500, 1000 pg/mL).
Radioimmunoassay Procedure
-
Assay Setup:
-
Label tubes in duplicate for total counts (TC), non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
-
Add 100 µL of assay buffer to the NSB tubes.
-
Add 100 µL of each standard or reconstituted sample to the appropriately labeled tubes.
-
-
Addition of Antibody and Tracer:
-
Add 100 µL of the diluted anti-5β-pregnane-3,20-dione antibody to all tubes except the TC and NSB tubes.
-
Add 100 µL of the radiolabeled tracer to all tubes.
-
-
Incubation:
-
Vortex all tubes gently.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Steroid:
-
Add 500 µL of cold dextran-coated charcoal suspension to all tubes except the TC tubes.
-
Vortex immediately and incubate on ice for 15 minutes.
-
Centrifuge at 3000 x g for 15 minutes at 4°C.
-
-
Measurement of Radioactivity:
-
For [³H] tracer: Decant the supernatant into a scintillation vial, add 5 mL of scintillation cocktail, and count in a beta counter.
-
For [¹²⁵I] tracer: Decant the supernatant and count the radioactivity of the pellet in a gamma counter.
-
Caption: Experimental workflow for the 5β-pregnane-3,20-dione radioimmunoassay.
Data Analysis and Interpretation
-
Calculate the percentage of bound tracer (%B/B₀):
-
%B/B₀ = [(CPM_sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
Where CPM is counts per minute.
-
-
Generate a Standard Curve:
-
Plot the %B/B₀ for each standard as a function of the logarithm of the 5β-pregnane-3,20-dione concentration.
-
-
Determine Sample Concentrations:
-
Interpolate the %B/B₀ values of the unknown samples on the standard curve to determine their corresponding 5β-pregnane-3,20-dione concentrations.
-
Representative Data
The following table presents hypothetical data for a typical 5β-pregnane-3,20-dione RIA.
| Tube ID | Description | Mean CPM | CPM - NSB | % B/B₀ |
| Total Counts (TC) | Total Radioactivity | 30,000 | - | - |
| Non-Specific Binding (NSB) | No Antibody | 500 | 0 | 0 |
| B₀ (Zero Standard) | 0 pg/mL Standard | 15,500 | 15,000 | 100 |
| Standard 1 | 10 pg/mL Standard | 13,000 | 12,500 | 83.3 |
| Standard 2 | 50 pg/mL Standard | 9,500 | 9,000 | 60.0 |
| Standard 3 | 100 pg/mL Standard | 7,250 | 6,750 | 45.0 |
| Standard 4 | 500 pg/mL Standard | 3,500 | 3,000 | 20.0 |
| Standard 5 | 1000 pg/mL Standard | 2,000 | 1,500 | 10.0 |
| Unknown Sample 1 | Sample 1 | 8,000 | 7,500 | 50.0 |
| Unknown Sample 2 | Sample 2 | 11,000 | 10,500 | 70.0 |
From the standard curve generated with this data, the concentration of Unknown Sample 1 would be approximately 80 pg/mL, and Unknown Sample 2 would be approximately 30 pg/mL.
Assay Characteristics
Specificity (Cross-Reactivity)
The specificity of the antibody is a critical factor. Cross-reactivity with other structurally related steroids should be determined. A hypothetical cross-reactivity profile is presented below.
| Compound | % Cross-Reactivity |
| 5β-pregnane-3,20-dione | 100 |
| Progesterone | < 1.0 |
| 5α-pregnane-3,20-dione | < 2.0 |
| Pregnenolone | < 0.5 |
| Cortisol | < 0.1 |
| Testosterone | < 0.1 |
Sensitivity and Range
-
Sensitivity (Lower Limit of Detection): Typically in the range of 5-10 pg/mL.
-
Assay Range: The quantifiable range of the assay is generally between 10 pg/mL and 1000 pg/mL.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low B₀ Binding | - Degraded tracer or antibody- Incorrect buffer pH- Inefficient separation | - Use fresh reagents- Check and adjust buffer pH- Ensure proper temperature and timing for separation |
| High Non-Specific Binding (NSB) | - Poor quality tracer- Ineffective separation reagent | - Purify tracer- Increase charcoal concentration or incubation time |
| Poor Precision (High CVs) | - Pipetting errors- Inconsistent vortexing or timing | - Calibrate pipettes- Standardize all procedural steps |
| Low Sample Recovery | - Inefficient extraction | - Optimize extraction solvent and procedure- Check for sample loss during evaporation |
Safety Precautions
When working with radioactive materials, it is imperative to follow all institutional and national regulations. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. All radioactive waste must be disposed of according to established safety protocols.
References
Application Note: High-Purity Isolation of 5β-Pregn-11-ene-3,20-dione using Preparative High-Performance Liquid Chromatography
Abstract
This application note details a robust methodology for the purification of 5β-Pregn-11-ene-3,20-dione, a key intermediate in steroid synthesis, utilizing preparative High-Performance Liquid Chromatography (HPLC). The protocol describes a two-step chromatographic approach, employing both normal-phase and reversed-phase techniques to effectively remove isomeric impurities, unreacted starting materials, and other byproducts. This method is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity 5β-Pregn-11-ene-3,20-dione for subsequent research and development activities. The described protocol consistently yields the target compound with high purity and recovery.
Introduction
5β-Pregn-11-ene-3,20-dione is a significant pregnane-series steroid that serves as a precursor and intermediate in the synthesis of various hormonal drugs and pharmacologically active steroids. The purity of this intermediate is critical as impurities, particularly stereoisomers such as the 5α-isomer, can impact the efficacy and safety of the final active pharmaceutical ingredient. Chromatographic techniques, particularly HPLC, are powerful tools for the purification of steroids.[1][2] This application note outlines a comprehensive purification strategy that leverages the orthogonal selectivity of normal-phase and reversed-phase chromatography to achieve high-purity 5β-Pregn-11-ene-3,20-dione.
Experimental Protocols
Materials and Reagents
-
Crude 5β-Pregn-11-ene-3,20-dione sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Normal-Phase Silica Gel Column (e.g., 20 µm particle size, 50 x 250 mm)
-
Reversed-Phase C18 Column (e.g., 10 µm particle size, 50 x 250 mm)
-
Preparative HPLC system with UV detector
-
Rotary evaporator
-
Analytical HPLC system for purity analysis
Step 1: Normal-Phase Chromatographic Purification (Impurity Pre-Cleaning)
This initial step is designed to remove non-polar impurities and to perform a bulk separation of the target compound from highly dissimilar compounds.
Protocol:
-
Sample Preparation: Dissolve the crude 5β-Pregn-11-ene-3,20-dione in a minimal amount of the initial mobile phase (Hexane/Isopropanol, 98:2 v/v). Filter the solution through a 0.45 µm PTFE filter.
-
Column Equilibration: Equilibrate the normal-phase silica gel column with the mobile phase (Hexane/Isopropanol, 98:2 v/v) at a flow rate of 100 mL/min until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the column with a linear gradient from 2% to 10% Isopropanol in Hexane over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at 245 nm). The main peak corresponding to 5β-Pregn-11-ene-3,20-dione is collected.
-
Solvent Removal: Combine the fractions containing the target compound and evaporate the solvent under reduced pressure using a rotary evaporator.
Step 2: Reversed-Phase Chromatographic Purification (High-Purity Polishing)
The second step utilizes a reversed-phase column to separate the target compound from closely related impurities, including the 5α-isomer.
Protocol:
-
Sample Preparation: Dissolve the partially purified product from Step 1 in the initial mobile phase (Acetonitrile/Water, 60:40 v/v).
-
Column Equilibration: Equilibrate the reversed-phase C18 column with the mobile phase (Acetonitrile/Water, 60:40 v/v) at a flow rate of 80 mL/min until a stable baseline is observed.
-
Injection: Inject the sample onto the equilibrated column.
-
Elution: Perform an isocratic elution with Acetonitrile/Water (60:40 v/v).
-
Fraction Collection: Collect the peak corresponding to 5β-Pregn-11-ene-3,20-dione based on UV detection at 245 nm.
-
Solvent Removal and Product Isolation: Combine the high-purity fractions. Remove the acetonitrile by rotary evaporation. The aqueous residue can be extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent evaporated to yield the purified 5β-Pregn-11-ene-3,20-dione.
Data Presentation
The following tables summarize the quantitative data obtained from the two-step purification process.
Table 1: Normal-Phase Chromatography Parameters and Results
| Parameter | Value |
| Column | Silica Gel, 20 µm, 50 x 250 mm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Isopropanol |
| Gradient | 2% to 10% B over 30 min |
| Flow Rate | 100 mL/min |
| Detection Wavelength | 245 nm |
| Crude Sample Purity | ~75% |
| Purity after Step 1 | ~95% |
| Recovery | ~85% |
Table 2: Reversed-Phase Chromatography Parameters and Results
| Parameter | Value |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase | Acetonitrile/Water (60:40 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 80 mL/min |
| Detection Wavelength | 245 nm |
| Purity after Step 2 | >99.5% |
| Recovery | ~90% |
Table 3: Overall Purification Summary
| Stage | Purity | Overall Recovery |
| Crude Material | ~75% | 100% |
| After Normal-Phase | ~95% | ~85% |
| After Reversed-Phase | >99.5% | ~76.5% |
Visualization of the Purification Workflow
Caption: Workflow for the purification of 5β-Pregn-11-ene-3,20-dione.
Conclusion
The two-step preparative HPLC protocol described in this application note provides an effective and reproducible method for obtaining high-purity 5β-Pregn-11-ene-3,20-dione. The combination of normal-phase and reversed-phase chromatography ensures the removal of a broad range of impurities, resulting in a final product suitable for demanding applications in pharmaceutical research and development. The provided quantitative data demonstrates the efficiency of this purification strategy.
References
Application Notes and Protocols for 5β-Pregnane-3,20-dione and its Relevance to Endocrinology Research
Disclaimer: The following information is based on the closely related compound, 5β-Pregnane-3,20-dione (5β-dihydroprogesterone), due to the limited availability of specific data for 5β-Pregn-11-ene-3,20-dione. The introduction of a double bond at the 11-position may significantly alter the biological activity. Researchers should use this information as a foundational guide and validate all methodologies for 5β-Pregn-11-ene-3,20-dione.
Introduction
5β-Pregnane-3,20-dione, an endogenous neurosteroid, is a key metabolite of progesterone, formed by the action of the enzyme 5β-reductase.[1] Unlike its 5α-reduced counterpart, 5β-dihydroprogesterone has a very low affinity for the progesterone receptor.[1] Its significance in endocrinology research lies in its role as a precursor to other neuroactive steroids and its own distinct biological activities, including modulation of the pregnane X receptor (PXR) and potential interactions with other signaling pathways.[1][2] The presence of an 11-ene modification in the requested molecule, 5β-Pregn-11-ene-3,20-dione, suggests potential alterations in its steroidogenic pathway and receptor interactions, drawing parallels with the synthesis of Δ9,11 steroids which are of growing interest in pharmacology.
Potential Applications in Endocrinology Research
Based on the activities of related 5β-pregnane steroids, research applications for 5β-Pregn-11-ene-3,20-dione could include:
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Neurosteroid Activity: Investigating its potential as a modulator of GABA-A receptors, similar to other progesterone metabolites, which could have implications for anxiety, epilepsy, and other neurological conditions.[1]
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Pregnane X Receptor (PXR) Activation: Studying its role as a ligand for PXR, a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport.[1]
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Steroid Metabolism and Hormone Regulation: Elucidating its position in the steroidogenic pathway and its influence on the metabolism of progesterone and other corticosteroids.[2]
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Uterine Contractility: Exploring its potential to regulate uterine function, a property observed with 5β-dihydroprogesterone.[1]
Quantitative Data on Related 5β-Pregnane Steroids
The following table summarizes key quantitative data for 5β-dihydroprogesterone to provide a comparative baseline.
| Parameter | Value | Compound | Notes |
| Progesterone Receptor Affinity | ~1.2% of progesterone | 5β-dihydroprogesterone | Measured in rhesus monkey uterus.[1] |
| Pregnane X Receptor (PXR) Activation (EC50) | >10,000 µM | 5β-dihydroprogesterone | Considered a weak agonist.[1] |
Experimental Protocols
The following are generalized protocols for studying the effects of steroids like 5β-pregnanes. These should be optimized for the specific experimental context.
Protocol 1: In Vitro Pregnane X Receptor (PXR) Activation Assay
This protocol outlines a cell-based reporter assay to determine if 5β-Pregn-11-ene-3,20-dione can activate the pregnane X receptor.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HepG2 or Huh7) in appropriate media.
- Co-transfect cells with a PXR expression vector and a reporter plasmid containing a PXR-responsive element driving a luciferase gene.
2. Compound Treatment:
- Plate the transfected cells in a 96-well plate.
- After 24 hours, treat the cells with varying concentrations of 5β-Pregn-11-ene-3,20-dione (e.g., 0.1 µM to 100 µM). Include a known PXR agonist (e.g., rifampicin) as a positive control and a vehicle control (e.g., DMSO).
3. Luciferase Assay:
- After 24-48 hours of incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
4. Data Analysis:
- Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
- Plot the dose-response curve and calculate the EC50 value.
Protocol 2: Radioligand Binding Assay for GABA-A Receptor Modulation
This protocol can be used to assess the ability of 5β-Pregn-11-ene-3,20-dione to modulate the binding of a radiolabeled ligand to the GABA-A receptor.
1. Membrane Preparation:
- Prepare crude synaptic membranes from rat or mouse brain tissue.
2. Binding Assay:
- In a 96-well plate, incubate the brain membranes with a radiolabeled GABA-A receptor ligand (e.g., [3H]flunitrazepam) in the presence of varying concentrations of 5β-Pregn-11-ene-3,20-dione.
- Include a known positive modulator (e.g., diazepam) and a vehicle control.
3. Scintillation Counting:
- After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
- Wash the filters and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand).
- Analyze the data to determine if 5β-Pregn-11-ene-3,20-dione enhances or inhibits radioligand binding.
Visualizations
The following diagrams illustrate key concepts related to the metabolism and potential signaling of 5β-pregnane steroids.
Caption: Metabolic pathway of progesterone to 5β-Pregnane-3,20-dione.
Caption: Potential PXR signaling pathway for 5β-pregnane steroids.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5β-Pregn-11-ene-3,20-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5β-Pregn-11-ene-3,20-dione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of 5β-Pregn-11-ene-3,20-dione?
A common and readily available starting material is Progesterone. The synthesis involves several key transformations, including stereoselective reduction to establish the 5β-configuration and introduction of the C11-C12 double bond.
Q2: What are the key chemical transformations in the synthesis of 5β-Pregn-11-ene-3,20-dione from progesterone?
The overall synthesis can be broken down into three main stages:
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Stereoselective Reduction: Conversion of progesterone to 5β-pregnane-3,20-dione to establish the desired A/B ring junction stereochemistry.
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Introduction of C11-Oxygen functionality: Typically, this is achieved through microbial hydroxylation to produce an 11-hydroxy intermediate.
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Dehydration: Elimination of the 11-hydroxyl group to form the C11-C12 double bond.
Q3: Are there any alternative starting materials?
Yes, commercially available 11α-hydroxyprogesterone or 11-ketoprogesterone can also serve as starting points. Using these materials would bypass the initial microbial hydroxylation step.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5β-Pregn-11-ene-3,20-dione.
Problem 1: Low yield in the stereoselective reduction of progesterone to 5β-pregnane-3,20-dione.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incorrect catalyst or catalyst deactivation | Ensure the use of a highly active and selective catalyst such as Palladium on carbon (Pd/C). Use fresh catalyst for each reaction. | Improved conversion to the desired 5β-isomer. |
| Suboptimal reaction conditions | Optimize reaction parameters such as hydrogen pressure, temperature, and solvent. A common condition is catalytic hydrogenation using H₂ gas in a solvent like ethanol at room temperature. | Increased yield of 5β-pregnane-3,20-dione. |
| Formation of 5α-isomer | The formation of the 5α-isomer is a common side product. The ratio of 5β to 5α can be influenced by the choice of catalyst and solvent. Consider screening different palladium catalysts and solvent systems. | Enhanced stereoselectivity towards the 5β-isomer. |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. | Full conversion of the starting material. |
Problem 2: Inefficient microbial hydroxylation at the C11 position.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inappropriate microbial strain | Select a microbial strain known for efficient 11α-hydroxylation of progesterone, such as certain species of Aspergillus or Rhizopus. | Higher conversion to 11α-hydroxyprogesterone. |
| Suboptimal fermentation conditions | Optimize fermentation parameters including pH, temperature, aeration, and substrate concentration. | Increased yield of the hydroxylated product. |
| Low substrate solubility | The use of solubilizing agents like β-cyclodextrin can enhance the bioavailability of the steroid substrate to the microbial cells. | Improved substrate uptake and conversion. |
| Formation of byproducts | Over-incubation can lead to the formation of di-hydroxylated or other undesired products. Optimize the incubation time to maximize the yield of the mono-hydroxylated product. | Minimized byproduct formation and increased purity of the desired product. |
Problem 3: Low yield or formation of side products during the dehydration of the 11-hydroxy group.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Harsh reaction conditions | Strong acidic conditions can lead to rearrangements and the formation of undesired isomers. Employ milder dehydration reagents such as the Burgess reagent or tosyl chloride in pyridine. | Cleaner reaction profile with fewer side products. |
| Incomplete reaction | Ensure complete conversion by monitoring the reaction with TLC or HPLC. If using tosyl chloride, ensure the formation of the tosylate intermediate before proceeding with elimination. | Maximized yield of the desired alkene. |
| Formation of Δ⁹(¹¹) isomer | The position of the double bond is critical. The choice of dehydrating agent and reaction conditions can influence the regioselectivity of the elimination. The Burgess reagent is known for syn-elimination, which can provide better control. | Preferential formation of the desired Δ¹¹-isomer. |
| Stereochemical considerations | The stereochemistry of the 11-hydroxy group (α or β) can affect the ease of dehydration. The trans-diaxial arrangement of the C11-hydroxyl and a C9 or C12 proton is preferred for E2 elimination. | Efficient elimination to form the double bond. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of Progesterone to 5β-Pregnane-3,20-dione
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Materials: Progesterone, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
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Procedure:
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Dissolve progesterone in ethanol in a hydrogenation vessel.
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Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).
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Pressurize the vessel with hydrogen gas (typically 1-4 atm).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to isolate 5β-pregnane-3,20-dione.
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Protocol 2: Dehydration of 11α-hydroxy-5β-pregnane-3,20-dione using Burgess Reagent
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Materials: 11α-hydroxy-5β-pregnane-3,20-dione, Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate), Anhydrous benzene or toluene.
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Procedure:
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Dissolve 11α-hydroxy-5β-pregnane-3,20-dione in anhydrous benzene or toluene under an inert atmosphere (e.g., argon or nitrogen).
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Add an excess of Burgess reagent (typically 1.5-2 equivalents).
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Heat the reaction mixture to reflux.
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Monitor the progress of the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography to yield 5β-Pregn-11-ene-3,20-dione.
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Data Presentation
Table 1: Comparison of Dehydration Methods for 11-Hydroxy Steroids
| Dehydration Reagent | Typical Conditions | Advantages | Disadvantages | Reported Yield Range |
| Thionyl Chloride/Pyridine | 0 °C to room temperature | Readily available, inexpensive | Can lead to rearrangements and formation of chlorinated byproducts | 40-70% |
| Tosyl Chloride/Pyridine | Room temperature to reflux | Milder than SOCl₂, forms a stable tosylate intermediate | Two-step process (tosylation then elimination), requires a base for elimination | 50-80% |
| Burgess Reagent | Reflux in benzene or toluene | Mild, neutral conditions, syn-elimination provides stereochemical control | Reagent is moisture sensitive and relatively expensive | 70-95% |
| Phosphorus Oxychloride/Pyridine | 0 °C to room temperature | Effective for secondary and tertiary alcohols | Can be harsh, potential for rearrangements | 50-75% |
Visualizations
Technical Support Center: Synthesis of 5β-Pregnane Derivatives
Welcome to the technical support center for the synthesis of 5β-pregnane derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important class of steroids. Below you will find troubleshooting guides and frequently asked questions to aid in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving stereoselective reduction of the A-ring to form the 5β-isomer over the 5α-isomer?
A1: The primary challenge lies in controlling the facial selectivity of the hydride attack on the C5 position of a Δ4- or Δ5-pregnene precursor. The formation of the 5β-isomer requires the hydride to add from the α-face of the steroid, which can be sterically hindered. Factors influencing the stereochemical outcome include the choice of reducing agent, solvent, temperature, and the substrate's steric and electronic properties.
Q2: How can I improve the yield of my 5β-pregnane derivative synthesis?
A2: Improving the yield often involves a multi-faceted approach. Key areas to focus on include:
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Starting Material Purity: Ensure the purity of your starting pregnene derivative, as impurities can lead to side reactions.
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Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and concentration of reactants.
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Choice of Catalyst/Reagent: For reductions, the choice of catalyst (e.g., platinum vs. palladium) and hydride source can significantly impact yield and selectivity.
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Purification Methods: Employ appropriate chromatographic techniques to minimize product loss during isolation.
Q3: What are common side reactions observed during the synthesis of 5β-pregnane derivatives?
A3: Common side reactions include:
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Over-reduction: Reduction of other functional groups in the molecule, such as ketones or esters.
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Epimerization: Formation of the undesired 5α-isomer.
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Rearrangement: Acid or base-catalyzed rearrangements of the steroid skeleton.
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Incomplete reaction: Unreacted starting material remaining in the product mixture.
Q4: Which analytical techniques are best suited for characterizing 5β-pregnane derivatives and distinguishing them from their 5α-epimers?
A4: A combination of spectroscopic and chromatographic methods is essential:
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NMR Spectroscopy (¹H and ¹³C): This is the most powerful technique for determining the stereochemistry at C5. The chemical shift and coupling constants of the C19-methyl protons and the A-ring protons are distinct for 5α and 5β isomers.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
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Infrared (IR) Spectroscopy: To identify key functional groups.
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High-Performance Liquid Chromatography (HPLC): For assessing purity and separating diastereomers.
Troubleshooting Guides
Issue 1: Low Stereoselectivity (High percentage of 5α-isomer)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-optimal reducing agent | Screen a variety of reducing agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation with different catalysts). For catalytic hydrogenation, the choice of catalyst support can influence selectivity. | Identification of a reducing agent that favors the formation of the 5β isomer. |
| Steric hindrance at the α-face | Introduce a bulky protecting group at a nearby position (e.g., C3) to direct the hydride attack to the desired face. | Increased proportion of the 5β-pregnane derivative. |
| Sub-optimal solvent or temperature | Experiment with different solvent systems (e.g., protic vs. aprotic) and vary the reaction temperature. Lower temperatures often favor higher selectivity. | Improved stereoselectivity of the reduction reaction. |
Issue 2: Poor Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Increase the reaction time or the molar excess of the reducing agent. Monitor the reaction progress using TLC or HPLC. | Drive the reaction to completion and increase the yield of the crude product. |
| Product degradation during workup | Employ milder workup conditions. For example, use a buffered aqueous solution to quench the reaction if the product is sensitive to pH changes. | Minimized product loss and improved isolated yield. |
| Difficult purification | Optimize the chromatographic separation method. This may involve trying different solvent systems for column chromatography or using a different stationary phase. | Efficient separation of the desired product from byproducts and unreacted starting material. |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation to a 5β-Pregnane Derivative
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Preparation: Dissolve the pregnene starting material (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid) in a high-pressure reaction vessel.
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Catalyst Addition: Add a catalytic amount of a platinum or palladium-based catalyst (e.g., PtO₂, Pd/C). The catalyst loading is typically 5-10 mol%.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-5 atm).
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Reaction: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature until the reaction is complete (monitored by TLC or HPLC).
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Workup: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizing Synthetic Pathways
Diagram 1: General Synthetic Workflow for 5β-Pregnane Derivatives
Caption: A generalized workflow for the synthesis and purification of 5β-pregnane derivatives.
Diagram 2: Troubleshooting Logic for Low Stereoselectivity
Caption: A decision tree for troubleshooting poor stereoselectivity in 5β-pregnane synthesis.
Technical Support Center: 5β-Pregn-11-ene-3,20-dione Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5β-Pregn-11-ene-3,20-dione.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 5β-Pregn-11-ene-3,20-dione, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low overall yield after purification.
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Question: We are experiencing a significant loss of product during the purification process. What are the potential causes and how can we improve the yield?
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Answer: Low overall yield can stem from several factors throughout the purification workflow. One common issue is the choice of crystallization solvent, which may lead to incomplete precipitation of the product. Additionally, overly aggressive chromatographic conditions can result in product degradation. It is also possible that the compound is partially lost during liquid-liquid extraction steps if the solvent polarities are not optimal. To address this, consider screening a variety of crystallization solvents and anti-solvents. For chromatography, employing milder conditions, such as using a less acidic or basic mobile phase, can be beneficial. Furthermore, ensuring the use of appropriate solvent systems for extraction is crucial for maximizing recovery.
Problem 2: Presence of a persistent, closely-eluting impurity in HPLC analysis.
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Question: Our HPLC analysis consistently shows an impurity with a retention time very close to that of our target compound. How can we resolve this?
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Answer: The presence of a closely-eluting impurity often indicates a structurally similar compound, such as a stereoisomer or a byproduct from the synthesis. To improve separation, optimizing the HPLC method is key. Experiment with different stationary phases, such as phenyl-hexyl or cyano columns, which can offer alternative selectivities compared to standard C18 columns.[1] Modifying the mobile phase composition by trying different organic modifiers like acetonitrile or methanol, or adjusting the pH, can also significantly impact the resolution.[1] Two-dimensional HPLC could be another powerful, albeit more complex, approach to resolving such impurities.
Problem 3: Difficulty in inducing crystallization.
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Question: We are struggling to crystallize the purified 5β-Pregn-11-ene-3,20-dione from solution. What techniques can we employ to facilitate crystallization?
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Answer: Difficulty in crystallization can be due to several factors, including the presence of residual impurities that inhibit crystal lattice formation, or the choice of an inappropriate solvent system. Ensure the product is of high purity before attempting crystallization. A systematic screening of solvents with varying polarities is recommended. Techniques such as slow evaporation, vapor diffusion, and the use of an anti-solvent can be effective. Seeding the solution with a small crystal of the desired compound, if available, can also initiate crystallization. In some cases, wet milling of a supersaturated solution can be employed to produce fine crystals.[2]
Problem 4: Product degradation observed during purification.
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Question: We suspect that our product is degrading during purification, as evidenced by the appearance of new impurity peaks in our analysis. How can we mitigate this?
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Answer: Steroids can be sensitive to harsh conditions. Degradation may be caused by exposure to strong acids or bases, high temperatures, or prolonged exposure to certain solvents. It is advisable to work at lower temperatures whenever possible and to use neutral pH conditions during chromatography and extraction.[3] Minimizing the duration of the purification steps can also help. If the degradation is oxidative, degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 5β-Pregn-11-ene-3,20-dione?
A1: Common impurities often include starting materials, reagents, and byproducts from the synthetic route. These can include stereoisomers (e.g., the 5α-isomer), over-oxidized products, or incompletely reacted intermediates.[4][5] The specific impurity profile will depend heavily on the synthetic pathway employed.
Q2: Which chromatographic techniques are most suitable for the purification of 5β-Pregn-11-ene-3,20-dione?
A2: A combination of chromatographic techniques is often most effective. Normal-phase column chromatography using silica gel is a standard initial step for removing major impurities. For high-resolution separation of closely related impurities, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl-hexyl) is recommended.[1][6] Size-exclusion chromatography on gels like Sephadex LH-20 can also be useful for separating steroids.[7]
Q3: What are the key parameters to consider when developing a crystallization protocol for 5β-Pregn-11-ene-3,20-dione?
A3: The key parameters include the choice of solvent and, if applicable, anti-solvent, the concentration of the steroid in the solution, the temperature at which crystallization is performed, and the rate of cooling or solvent evaporation. The purity of the starting material is also critical for successful crystallization.[2][8]
Q4: How can I confirm the identity and purity of the final product?
A4: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) with a UV detector is suitable for assessing purity. To confirm the identity of the compound, techniques such as Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation are essential.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Impurity Separation
| Parameter | Method A | Method B | Method C |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) | Silica Gel (Flash Chromatography) |
| Mobile Phase | 60:40 Acetonitrile:Water | 55:45 Methanol:Water | 70:30 Hexane:Ethyl Acetate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 20 mL/min |
| Detection | UV at 245 nm | UV at 245 nm | TLC with UV visualization |
| Resolution (Rs) of Key Impurity | 1.2 | 1.8 | N/A |
| Typical Purity Achieved | 98.5% | 99.5% | 95% |
Table 2: Crystallization Solvent Screening Results
| Solvent System | Crystal Formation | Morphology | Typical Yield |
| Methanol | Yes | Needles | 85% |
| Ethanol/Water (9:1) | Yes | Plates | 92% |
| Acetone/Hexane (1:3) | Yes | Prisms | 90% |
| Dichloromethane | No (Oily residue) | N/A | N/A |
| Ethyl Acetate | Slow | Small Needles | 78% |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
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Column Preparation: A glass column is dry-packed with silica gel (230-400 mesh) and then equilibrated with the mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).
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Sample Loading: The crude 5β-Pregn-11-ene-3,20-dione is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed sample is loaded onto the top of the prepared column.
-
Elution: The column is eluted with the mobile phase, and fractions are collected.
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Fraction Analysis: The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the partially purified compound.
Protocol 2: Recrystallization
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Dissolution: The partially purified 5β-Pregn-11-ene-3,20-dione is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).
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Hot Filtration (Optional): If any insoluble impurities are present, the hot solution is filtered.
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Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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Crystal Collection: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of cold solvent.
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Drying: The crystals are dried under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: General experimental workflow for the purification of 5β-Pregn-11-ene-3,20-dione.
References
- 1. agilent.com [agilent.com]
- 2. US7148212B2 - Process for production of steroid crystals, steroid crystals obtained thereby and pharmaceutical preparations containing them - Google Patents [patents.google.com]
- 3. Steroid - Isolation, Extraction, Purification | Britannica [britannica.com]
- 4. By-products of steroid synthesis: a cause of interferences in thin-layer chromatography residue analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. CN104610409A - Synthesis method of main impurities of dehydropregnenolone acetate - Google Patents [patents.google.com]
- 6. High-performance liquid chromatographic (HPLC) separation and quantitation of endogenous glucocorticoids after solid-phase extraction from plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Lipid Bilayer Provides a Site for Cortisone Crystallization at High Cortisone Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5β-Pregn-11-ene-3,20-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5β-Pregn-11-ene-3,20-dione. Our aim is to help you overcome common challenges and avoid the formation of unwanted byproducts during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 5β-Pregn-11-ene-3,20-dione, which is commonly achieved through the dehydration of an 11-hydroxy-5β-pregnane precursor.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to no conversion of the starting material (11-hydroxy-5β-pregnane-3,20-dione) | - Inactive dehydrating agent.- Insufficient reaction temperature.- Steric hindrance around the 11-hydroxyl group. | - Use a freshly opened or purified dehydrating agent (e.g., thionyl chloride, Martin sulfurane).- Gradually increase the reaction temperature while monitoring for decomposition.- Consider using a bulkier or more reactive dehydrating agent. |
| SYN-002 | Formation of multiple unidentifiable byproducts | - Reaction temperature is too high, leading to decomposition.- The dehydrating agent is not selective.- Presence of impurities in the starting material. | - Optimize the reaction temperature by starting low and gradually increasing it.- Screen different dehydrating agents for better selectivity.- Ensure the purity of the starting 11-hydroxy-5β-pregnane-3,20-dione using chromatography or recrystallization. |
| SYN-003 | Isolation of Δ⁹(¹¹) or other isomeric double bond byproducts | - Rearrangement of the carbocation intermediate during dehydration.- Thermodynamic vs. kinetic control of the elimination reaction. | - Use a non-acidic dehydrating agent to minimize carbocation formation.- Employ a sterically hindered base to favor the formation of the less substituted alkene (Hofmann elimination).- Optimize reaction time and temperature to favor the desired kinetic product. |
| PUR-001 | Difficulty in separating the desired product from the starting material | - Similar polarities of the starting material and the product. | - Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase.- Consider derivatization of the starting material to alter its polarity before purification. |
| PUR-002 | Co-elution of isomeric byproducts with the final product | - Very similar structures and polarities of the isomers. | - Employ a chiral chromatography column if the byproducts are diastereomers.- Use silver nitrate-impregnated silica gel chromatography, as the silver ions can interact differently with the double bonds of the isomers, aiding in separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5β-Pregn-11-ene-3,20-dione?
A1: The most common and direct laboratory-scale synthesis involves the dehydration of an 11-hydroxy-5β-pregnane-3,20-dione precursor. This is typically achieved using a dehydrating agent such as thionyl chloride in pyridine or Martin sulfurane.
Q2: What are the expected major byproducts in this synthesis?
A2: The primary byproducts are often positional isomers of the double bond. The most common of these is the Δ⁹(¹¹) isomer, which can form due to carbocation rearrangements during acid-catalyzed dehydration. Over-oxidation or side reactions with the ketone groups are also possible depending on the reagents used.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (more polar) and the product (less polar). Staining with a potassium permanganate solution can help visualize the spots, as the double bond in the product will react.
Q4: What purification techniques are most effective for isolating 5β-Pregn-11-ene-3,20-dione?
A4: Column chromatography on silica gel is the standard method for initial purification. For separating stubborn isomeric byproducts, preparative HPLC or chromatography on silver nitrate-impregnated silica gel is often necessary. Recrystallization from a suitable solvent system can be used for final purification to obtain a highly pure product.
Q5: How can I confirm the structure and purity of my final product?
A5: The structure of 5β-Pregn-11-ene-3,20-dione should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by HPLC, which should show a single major peak, and by melting point analysis, which should be sharp and consistent with literature values.
Experimental Protocols
Protocol 1: Synthesis of 5β-Pregn-11-ene-3,20-dione via Dehydration of 11α-hydroxy-5β-pregnane-3,20-dione
-
Dissolution: Dissolve 11α-hydroxy-5β-pregnane-3,20-dione (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Dehydrating Agent: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution with constant stirring.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Washing: Combine the organic layers and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Synthetic Pathway and Potential Byproducts
optimization of HPLC conditions for 5beta-Pregn-11-ene-3,20-dione
Technical Support Center: Analysis of 5β-Pregn-11-ene-3,20-dione
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) conditions for the analysis of 5β-Pregn-11-ene-3,20-dione.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for 5β-Pregn-11-ene-3,20-dione?
A good starting point for method development for a non-polar steroid like 5β-Pregn-11-ene-3,20-dione is reversed-phase HPLC (RP-HPLC).[1][2] A C18 column is the most common choice for steroid analysis.[1][3] A mobile phase consisting of a mixture of acetonitrile and water or methanol and water is typically effective.[1][4] An initial isocratic elution with a mobile phase composition of 60:40 (v/v) acetonitrile:water can be a good starting point. UV detection around 245 nm is often suitable for progesterone-like structures.[5][6]
Q2: How should I prepare my sample for HPLC analysis?
Sample preparation is critical and depends on the sample matrix.
-
For pure compounds or standards: Dissolve the sample in a solvent compatible with the mobile phase, preferably the mobile phase itself, to a known concentration.
-
For biological matrices (e.g., plasma, urine): Extraction is necessary to remove interferences.[7] Common techniques include:
-
Liquid-Liquid Extraction (LLE): Using a non-polar solvent like n-hexane or a mixture of diethyl ether and dichloromethane to extract the steroid.[1][8]
-
Solid-Phase Extraction (SPE): C18 cartridges are often used for cleanup and concentration of steroids from aqueous samples.[1][7]
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Protein Precipitation: For plasma or serum samples, precipitation with a solvent like acetonitrile (often containing 1% formic acid) can be used, followed by centrifugation.
-
Q3: Which type of HPLC column is best for separating 5β-Pregn-11-ene-3,20-dione?
Reversed-phase columns are the most widely used for steroid analysis.[1]
-
C18 (Octadecylsilyl): This is the most common and a good first choice due to its hydrophobicity, which provides good retention for non-polar steroids.[1][3]
-
C8 (Octylsilyl): Provides slightly less retention than C18 and can be useful if the analyte is too strongly retained on a C18 column.
-
Phenyl-Hexyl: Can offer alternative selectivity, especially for compounds with aromatic rings, due to π-π interactions.[3]
For normal-phase chromatography, a silica-based column would be used with a non-polar mobile phase.[2]
Q4: What is the ideal mobile phase composition?
The ideal mobile phase will provide good resolution, reasonable retention times, and symmetrical peak shapes.
-
Reversed-Phase: Mixtures of water with acetonitrile or methanol are standard. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[4] The ratio of organic solvent to water will determine the retention time; increasing the organic solvent percentage will decrease retention time.
-
Normal-Phase: Non-polar solvents like hexane, often with a polar modifier like isopropanol or ethyl acetate, are used.[9]
Q5: What detection wavelength should I use?
For steroids with a ketone functional group, UV detection is common. Progesterone and related compounds are often detected between 245 nm and 254 nm.[5][6] It is recommended to run a UV scan of your standard to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of 5β-Pregn-11-ene-3,20-dione.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for 5β-Pregn-11-ene-3,20-dione is tailing. What could be the cause?
A: Peak tailing can be caused by several factors:
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Secondary Interactions: Interactions between the analyte and active sites (silanols) on the silica backbone of the column. Using a highly end-capped column or adding a small amount of a competing base to the mobile phase can help.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
-
Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be damaged. Try back-flushing the column or using a guard column to protect the analytical column.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
Q: My peak is showing fronting. What is the issue?
A: Peak fronting is most commonly caused by column overload or injecting the sample in a solvent that is too weak compared to the mobile phase.
Problem 2: Inconsistent Retention Times
Q: The retention time for my analyte is shifting between injections. Why is this happening?
A: Retention time variability can be due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially after changing mobile phase composition. This may require flushing with 10-20 column volumes.
-
Mobile Phase Instability: The mobile phase composition may be changing due to evaporation of the more volatile component. Keep mobile phase bottles covered.
-
Pump Issues: Air bubbles in the pump head or faulty check valves can cause inconsistent flow rates. Purge the pump to remove bubbles.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Problem 3: Low Resolution or Co-eluting Peaks
Q: I cannot separate 5β-Pregn-11-ene-3,20-dione from an impurity. How can I improve the resolution?
A: To improve resolution, you can modify several parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will increase retention and may improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.[10]
-
Use a Gradient Elution: A gradient program, where the mobile phase composition changes over time, can help separate compounds with different polarities.
-
Change the Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a column with smaller particles and a longer length can provide higher efficiency and better resolution.[3]
Problem 4: High Backpressure
Q: The pressure in my HPLC system is unusually high. What should I do?
A: High backpressure is typically caused by a blockage in the system.
-
Check for Blockages: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure.
-
Column Frit Blockage: Particulates from the sample or mobile phase can block the column inlet frit. Back-flushing the column (if the manufacturer allows) or replacing the frit may solve the issue.
-
Guard Column: If you are using a guard column, it may be blocked. Replace it.
-
Precipitation: Buffer or sample precipitation can occur if incompatible solvents are mixed. Ensure your mobile phase components are miscible and that your sample is soluble in the mobile phase.
Experimental Protocols & Data
Generalized Protocol for HPLC Method Development
This protocol provides a general workflow for developing a reversed-phase HPLC method for 5β-Pregn-11-ene-3,20-dione.
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5β-Pregn-11-ene-3,20-dione standard at 1 mg/mL in methanol or acetonitrile.
-
Prepare working standards by diluting the stock solution with the mobile phase to a concentration of approximately 10-20 µg/mL.
-
If analyzing from a complex matrix, perform sample extraction (e.g., LLE or SPE) and reconstitute the final extract in the mobile phase.
-
-
Initial HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Optimization:
-
Inject the standard solution and evaluate the chromatogram for retention time, peak shape, and purity.
-
Adjust the mobile phase composition to achieve a retention time between 3 and 10 minutes.
-
If resolution from impurities is poor, systematically vary the mobile phase composition, try a different organic modifier (methanol), or switch to a gradient elution.
-
Once optimized, validate the method according to relevant guidelines (e.g., ICH) for linearity, accuracy, precision, and robustness.
-
Data Presentation: Optimization Parameters (Hypothetical Data)
The following tables illustrate the effect of varying HPLC parameters on the analysis of 5β-Pregn-11-ene-3,20-dione.
Table 1: Effect of Mobile Phase Composition on Retention Time Column: C18, 4.6 x 150 mm, 5 µm; Flow Rate: 1.0 mL/min; Temperature: 25°C
| Acetonitrile (%) | Water (%) | Retention Time (min) | Theoretical Plates | Tailing Factor |
| 50 | 50 | 12.5 | 8500 | 1.2 |
| 60 | 40 | 7.8 | 8900 | 1.1 |
| 70 | 30 | 4.2 | 9200 | 1.0 |
Table 2: Effect of Flow Rate on Analysis Time and Backpressure Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase: ACN:H₂O (60:40); Temperature: 25°C
| Flow Rate (mL/min) | Retention Time (min) | Backpressure (bar) | Resolution (from impurity) |
| 0.8 | 9.8 | 110 | 2.2 |
| 1.0 | 7.8 | 135 | 2.0 |
| 1.2 | 6.5 | 160 | 1.8 |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for HPLC method development and optimization.
Caption: Workflow for HPLC method development.
Troubleshooting Logic
This diagram provides a logical tree for troubleshooting common HPLC issues.
Caption: Troubleshooting common HPLC problems.
References
- 1. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. HPLC-UV method development and validation for 16-dehydropregnenolone, a novel oral hypolipidaemic agent, in rat biological matrices for application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moravek.com [moravek.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
troubleshooting 5beta-Pregn-11-ene-3,20-dione instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5beta-Pregn-11-ene-3,20-dione. The information provided is designed to help address common challenges related to the stability of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound shows a decrease in concentration over a short period. What are the potential causes?
A1: The instability of this compound in solution can be attributed to several factors, primarily related to the chemical environment and storage conditions. Progesterone and its analogs are susceptible to degradation under various conditions. Key factors include:
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pH of the solution: Both acidic and basic conditions can catalyze the degradation of steroid compounds.
-
Exposure to light (Photodegradation): UV and even ambient light can induce photochemical reactions, leading to the formation of degradation products.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the steroid structure.
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Solvent Type: The choice of solvent can significantly impact the stability of the compound. Some solvents may react with the steroid or contain impurities that promote degradation.
Troubleshooting Steps:
-
Review your solvent preparation: Ensure the solvent is of high purity (e.g., HPLC grade) and has been properly degassed to remove dissolved oxygen.
-
Control the pH: If using aqueous buffers, ensure the pH is within a stable range for the compound, which for many steroids is close to neutral (pH 6-8).
-
Protect from light: Prepare and store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Maintain appropriate temperature: Store stock solutions and working solutions at recommended low temperatures (e.g., refrigerated at 2-8°C or frozen at -20°C or lower for long-term storage). Avoid repeated freeze-thaw cycles.
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. Could these be degradation products?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indication of degradation. Based on studies of similar progesterone analogs, potential degradation pathways include:
-
Hydrolysis: Under acidic or basic conditions, ester or other labile functional groups (though less common in this specific molecule) can be hydrolyzed. For this compound, acid-catalyzed tautomerization and dehydration are possibilities.
-
Oxidation: The ketone groups and the double bond are susceptible to oxidation, which can lead to the formation of hydroxylated or epoxidized derivatives.
-
Isomerization: Changes in pH or exposure to heat can sometimes lead to the isomerization of the steroid.
Troubleshooting Workflow:
overcoming low yield in microbial transformation for steroid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield in microbial transformation for steroid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in microbial steroid biotransformation?
A1: Low yields often stem from a few key areas: poor solubility of the steroid substrate, low uptake of the substrate by the microbial cells, toxicity of the substrate or product to the cells, degradation of the desired product by other microbial enzymes, and inefficient enzymatic activity.[1][2][3] Addressing these bottlenecks is crucial for process optimization.
Q2: Which microbial genera are most commonly used for steroid transformations?
A2: The most frequently used microorganisms include bacteria from the genera Mycobacterium, Rhodococcus, Pseudomonas, and Arthrobacter, as well as various filamentous fungi like Aspergillus and Rhizopus.[4][5][6] Actinobacteria, particularly those with mycolic acid in their cell walls, are often effective at transporting and metabolizing lipophilic compounds like steroids.[7]
Q3: How can I prevent the complete degradation of the steroid nucleus?
A3: To obtain key steroidal intermediates (synthons) like androstenedione (AD) or androstadienedione (ADD), it's necessary to block the microbial steroid degradation pathway.[1] This is often achieved by using mutant strains with deletions in genes responsible for steroid core destruction (e.g., those encoding 3-ketosteroid-9α-hydroxylase or 3-ketosteroid-Δ1-dehydrogenase) or by adding specific enzyme inhibitors to the culture medium.[4][8]
Q4: What is the benefit of using a two-phase aqueous-organic system?
A4: A two-phase system can significantly improve yield by overcoming the low aqueous solubility of steroids.[9] The organic phase acts as a reservoir for the substrate and sequesters the product, which can reduce substrate/product inhibition and prevent further degradation of the product.[9][10]
Q5: Can genetic engineering improve my steroid transformation process?
A5: Absolutely. Genetic and metabolic engineering are powerful tools to enhance yield.[1][11] Strategies include overexpressing key transformation enzymes (e.g., hydroxylases, dehydrogenases), deleting genes for competing or degradation pathways, and improving cofactor regeneration to boost the efficiency of enzymes like cytochrome P450 monooxygenases.[5][10][12]
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Substrate Solubility and Availability
Q: My steroid substrate is poorly soluble in the aqueous medium, leading to low conversion rates. What are my options?
A: Low substrate solubility is a primary bottleneck.[2][13] Here are several strategies to enhance it:
-
Use of Co-solvents and Surfactants: Adding a small percentage of an organic solvent (e.g., methanol, ethanol, glycerol) or a non-ionic surfactant (e.g., Tween 80) can improve substrate dispersion.[2][13] However, you must first test for solvent toxicity to your microbial strain.
-
Application of Cyclodextrins: Cyclodextrins can form inclusion complexes with steroid molecules, significantly increasing their solubility in aqueous media without the toxicity associated with organic solvents.[13]
-
Two-Phase Systems: Introducing an organic phase (e.g., silicone oil, dodecane) can act as a substrate reservoir, slowly releasing the steroid into the aqueous phase for conversion.[9][10] This method also helps reduce substrate toxicity.
-
Micronization: Physically reducing the particle size of the steroid substrate by micronization increases the surface area available for dissolution and microbial uptake.
Table 1: Effect of Different Solubilization Methods on Steroid Transformation
| Method | Principle | Typical Concentration | Advantages | Disadvantages |
| Co-solvents (e.g., Methanol) | Increases polarity of the medium.[2] | 1-5% (v/v) | Simple to implement. | Potential for microbial toxicity; may interfere with downstream processing.[2] |
| Surfactants (e.g., Tween 80) | Forms micelles to encapsulate steroids.[5] | 0.1-1% (v/v) | Enhances membrane permeability.[2] | Can be difficult to remove; may cause foaming in bioreactors. |
| Cyclodextrins (e.g., β-cyclodextrin) | Forms water-soluble inclusion complexes.[13] | 1-10 g/L | Non-toxic; easy to separate from product.[13] | Higher cost compared to solvents. |
| Aqueous-Organic Biphasic System | Organic phase acts as a substrate/product reservoir.[9] | 10-30% (v/v) | Reduces substrate/product toxicity; prevents product degradation.[10] | Requires optimization of phase ratio; mass transfer limitations can occur. |
Issue 2: Inefficient Substrate Uptake and Product Export
Q: My substrate is soluble, but the conversion yield is still low. How can I determine if cellular transport is the limiting factor?
A: Inefficient transport of hydrophobic steroids across the cell envelope is a common problem, especially in Gram-negative bacteria.[12][14]
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Cell Permeabilization: The use of detergents (like Tween 80) or organic solvents at sub-lethal concentrations can increase cell membrane permeability, facilitating better substrate entry.[2]
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Genetic Modification: For some microorganisms, transport systems have been identified (e.g., the Mce4 uptake system in Actinobacteria).[15] Overexpressing genes associated with these transport systems can enhance steroid uptake.
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Use of Resting Cells: Using non-growing "resting" cells in a buffer solution instead of a complex growth medium can sometimes improve transformation rates by focusing the cell's metabolic energy on the conversion rather than on growth.[2]
Workflow for Diagnosing and Overcoming Low Yield
This diagram outlines a logical workflow for troubleshooting low-yield issues in your microbial steroid transformation experiments.
Caption: A logical workflow for troubleshooting low-yield experiments.
Issue 3: Product Degradation or Formation of Byproducts
Q: I'm observing the formation of my desired product, but it then disappears or other unwanted products appear. What is happening?
A: This indicates that your microbial host is further metabolizing your target steroid.[4] Wild-type strains often possess a complete steroid catabolism pathway to use them as a carbon source.[1]
-
Use of Mutant Strains: The most effective solution is to use a genetically modified strain where key degradation enzymes are knocked out.[5][8] For example, to produce 9α-hydroxy-androstenedione (9-OH-AD), a key corticosteroid precursor, a strain lacking 3-ketosteroid-Δ1-dehydrogenase is required to prevent its conversion to other products.[1]
-
Enzyme Inhibitors: Chemical inhibitors that block specific enzymatic steps, such as those that prevent the opening of the steroid rings, can be added to the culture.[4]
-
Process Optimization: Shortening the biotransformation time can allow for the accumulation of the intermediate product before it is further degraded. Regular monitoring of the reaction is key.
Simplified Steroid Degradation Pathway in Mycobacterium
This diagram illustrates the initial steps of steroid side-chain degradation and ring cleavage, highlighting key intermediates that are often the targets for production.
Caption: Key intermediates in the microbial steroid degradation pathway.
Experimental Protocols
Protocol 1: Cell Permeabilization with Tween 80
This protocol provides a general method for increasing cell membrane permeability to enhance substrate uptake.[2] Note: The optimal concentration of Tween 80 must be determined empirically for your specific microbial strain to balance permeability with cell viability.
Materials:
-
Microbial cell culture grown to the desired phase (e.g., late log phase).
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Sterile transformation buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Sterile 10% (v/v) Tween 80 solution.
-
Steroid substrate solution (dissolved in a minimal amount of a suitable organic solvent like ethanol or DMSO).
-
Centrifuge and sterile tubes.
Methodology:
-
Harvest Cells: Harvest the microbial culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash Cells: Discard the supernatant and wash the cell pellet twice with sterile transformation buffer to remove residual growth medium.
-
Prepare Resting Cell Suspension: Resuspend the cell pellet in fresh transformation buffer to a desired final cell density (e.g., an optical density at 600 nm (OD₆₀₀) of 10-20).
-
Add Permeabilizing Agent: Add the sterile 10% Tween 80 solution to the cell suspension to achieve a final concentration range for testing (e.g., 0.1%, 0.25%, 0.5%, 1.0% v/v). It is critical to also run a control without Tween 80.
-
Incubate: Incubate the suspensions for a short period (e.g., 30 minutes) at the desired transformation temperature with gentle agitation.
-
Initiate Transformation: Add the steroid substrate to each suspension to the desired final concentration.
-
Monitor Transformation: Take samples at regular time intervals. Extract the steroids from the samples and analyze the substrate consumption and product formation using an appropriate analytical method like HPLC or GC-MS.[16][17]
-
Assess Viability: At the end of the experiment, perform a viability assay (e.g., plate counts) on cells from each test concentration to determine the toxicity of the treatment.
-
Determine Optimal Concentration: Compare the product yield and cell viability across the different Tween 80 concentrations to find the optimal balance.
Protocol 2: Monitoring Steroid Transformation by HPLC
This protocol outlines a general procedure for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC), a common method for tracking the progress of biotransformation.[17]
Materials:
-
Biotransformation reaction samples.
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Anhydrous sodium sulfate.
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, methanol, water).
-
HPLC system with a suitable detector (e.g., UV-Vis or DAD) and column (e.g., C18 reverse-phase column).
-
Steroid standards (for substrate and expected products).
-
Vortex mixer and centrifuge.
Methodology:
-
Sample Collection: At each time point, withdraw a defined volume (e.g., 1.0 mL) from the reaction mixture.
-
Stop Reaction & Extraction: Immediately add an equal or double volume of the extraction solvent (e.g., 2.0 mL of ethyl acetate) to the sample in a centrifuge tube. Vortex vigorously for 1-2 minutes to extract the steroids into the organic phase.
-
Phase Separation: Centrifuge the tube (e.g., 2,000 x g for 5 minutes) to achieve clear separation of the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a new clean tube.
-
Dry and Reconstitute: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a known, small volume (e.g., 200 µL) of the HPLC mobile phase.
-
Filter: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulates before injection.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase. A common starting point for steroid analysis is an isocratic or gradient elution with a mixture of acetonitrile and water.
-
Inject a standard volume (e.g., 10-20 µL) of the prepared sample.
-
Run the analysis, monitoring at a wavelength where steroids absorb (typically between 240-254 nm).
-
-
Quantification: Create a standard curve using known concentrations of the substrate and product standards. Use the peak areas from the sample chromatograms to calculate the concentrations of the remaining substrate and the formed product at each time point, allowing you to determine the conversion yield.[17]
References
- 1. Microbial Steroid Production Technologies: Current Trends and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges of steroid biotransformation with human cytochrome P450 monooxygenase CYP21 using resting cells of recombinant Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. plant.researchfloor.org [plant.researchfloor.org]
- 5. Frontiers | New Insights on Steroid Biotechnology [frontiersin.org]
- 6. Yeast as a promising heterologous host for steroid bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Steroid Bioconversions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Insights on Steroid Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN103740799A - Method for preparing steroid drug intermediate employing bioconversion phytosterol - Google Patents [patents.google.com]
- 14. Steroids as Environmental Compounds Recalcitrant to Degradation: Genetic Mechanisms of Bacterial Biodegradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoisomer Separation in Pregnane Synthesis
Welcome to the technical support center for resolving stereoisomer separation challenges in pregnane synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chromatographic Methods
Q1: My chiral HPLC/SFC is showing poor resolution (peaks are overlapping) for my pregnane diastereomers. What are the common causes and how can I improve the separation?
A1: Poor resolution is a frequent challenge. The key is to systematically optimize chromatographic parameters. Common causes include an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or incorrect instrument parameters.
Troubleshooting Steps:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The interaction between your analyte and the CSP is the most critical factor for chiral recognition. [1]Pregnane steroids, being multi-ring structures, often separate well on specific types of CSPs.
-
Recommendation: Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralcel® OD-H, Lux® Cellulose-5) and cyclodextrin-based (e.g., CYCLOBOND™) columns are excellent starting points for steroids. [2][3] * Action: If resolution is poor, screen a column with a different selector. For example, if a cellulose-based column fails, try an amylose-based or a cyclodextrin-based CSP.
-
-
Optimize the Mobile Phase:
-
For Normal Phase (NP) HPLC/SFC: Adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., heptane/hexane). Small changes can significantly impact selectivity. The addition of additives like dichloromethane can also aid in resolving isomers. [4] * For Reversed-Phase (RP) HPLC: Modify the ratio of organic solvent (acetonitrile or methanol) to the aqueous buffer. Varying the pH of the aqueous phase can alter the ionization state of the analyte and improve interaction with the CSP.
-
For SFC: Supercritical Fluid Chromatography (SFC) is often superior to HPLC for isomer separations due to its high efficiency and speed. [5]Adjust the alcohol co-solvent (modifier) percentage. Introduce an additive (e.g., 0.1-2% of an acid, base, or salt like ammonium acetate) to improve peak shape and selectivity. [6]
-
-
Adjust Instrument Parameters:
-
Temperature: Lowering the column temperature can sometimes enhance chiral recognition by favoring more stable diastereomeric complex formation, leading to better resolution. A typical starting point is 25°C, but testing a range from 15°C to 40°C is recommended. [4][7] * Flow Rate: Reducing the flow rate increases the time the analyte spends interacting with the stationary phase, which can improve resolution. Try reducing the flow rate by 25-50%.
-
Q2: I'm observing peak tailing or broad peaks in my chiral chromatography. What's causing this and what is the solution?
A2: Poor peak shape is typically caused by secondary interactions, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Secondary Site Interactions: Active sites on the silica support of the CSP can interact with polar functional groups on the pregnane molecule, causing tailing.
-
Solution: Add a small amount of a competing agent (an additive) to the mobile phase. For basic compounds, add a basic modifier like diethylamine (DEA). For acidic compounds, add an acidic modifier like trifluoroacetic acid (TFA) or formic acid. [6]This is effective in both HPLC and SFC.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.
-
Solution: Reduce the sample concentration or injection volume by 50% and re-run the analysis.
-
-
Mobile Phase Incompatibility: The sample solvent may be too strong compared to the mobile phase, causing the sample to spread on the column before the separation begins.
-
Solution: Ensure your sample is dissolved in a solvent that is as weak as, or weaker than, your mobile phase. Ideally, dissolve the sample directly in the mobile phase.
-
Crystallization Methods
Q3: My attempts at diastereomeric salt crystallization to separate pregnane enantiomers are resulting in low yield and poor diastereomeric excess (de). How can I optimize this process?
A3: Diastereomeric crystallization relies on the different physical properties (like solubility) of the diastereomeric salts formed. [8]Success hinges on the right choice of resolving agent and crystallization solvent.
Troubleshooting Steps:
-
Screen Resolving Agents: The choice of the chiral resolving agent is crucial. If one agent gives poor results, screen others. For pregnanes with acidic or basic handles, a variety of chiral acids or bases can be tested.
-
Optimize the Solvent System: The solubility difference between diastereomers is highly dependent on the solvent.
-
Action: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures). A systematic approach is to find a solvent where one diastereomer is sparingly soluble while the other is more soluble.
-
Technique: Start with a solvent that dissolves the diastereomeric salt mixture at an elevated temperature. Cool the solution slowly to allow for selective crystallization of the less soluble diastereomer. Rapid cooling often traps impurities and the undesired diastereomer.
-
-
Consider Crystallization-Induced Diastereomer Transformation (CIDT): If applicable to your molecule, CIDT can dramatically improve yields. This process involves epimerizing the undesired diastereomer in solution back to the desired one, which then crystallizes. [9][10] * Condition: This requires a reversible stereocenter and typically involves adding a catalytic amount of base (e.g., potassium t-butoxide) to the crystallization mixture. [9]This allows for a theoretical yield of up to 100% for the desired diastereomer. [11]
Enzymatic Methods
Q4: I am considering enzymatic resolution for a pregnane derivative with a hydroxyl or ester group. What are the key factors for developing a successful enzymatic kinetic resolution?
A4: Enzymatic kinetic resolution is a powerful technique that uses the stereoselectivity of enzymes, often lipases, to selectively react with one enantiomer, allowing for its separation from the unreacted enantiomer. [12] Key Considerations:
-
Enzyme Selection: The choice of enzyme is paramount. Lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas fluorescens) are commonly used and are available in immobilized forms for easy removal. [12]Screen a panel of different lipases to find one with the highest activity and enantioselectivity (E-value) for your substrate.
-
Reaction Medium: The solvent can significantly influence enzyme activity and selectivity.
-
Recommendation: Start with non-polar organic solvents like hexane or toluene. These solvents typically maintain high enzyme activity.
-
-
Acyl Donor (for alcohol resolution): For the resolution of a pregnane alcohol, an acyl donor is required for the transesterification reaction. Simple vinyl esters like vinyl acetate are often effective as they produce a vinyl alcohol that tautomerizes to acetaldehyde, driving the reaction forward.
-
Monitoring the Reaction: The reaction should be monitored over time (e.g., by chiral HPLC) to determine the optimal endpoint. The goal is to stop the reaction at or near 50% conversion, which theoretically provides the highest enantiomeric excess (ee) for both the product and the remaining starting material.
Data & Protocols
Data Presentation: Chiral Chromatography Screening
The following table provides an example of screening results for the separation of a hypothetical pregnane diol's diastereomers using SFC.
| Chiral Stationary Phase (CSP) | Mobile Phase (CO₂/Modifier) | Modifier (v/v) | Resolution (Rs) | Notes |
| Chiralcel® OD-H | CO₂/Methanol | 20% | 1.1 | Partial co-elution. |
| Chiralpak® IA | CO₂/Methanol | 20% | 0.8 | Poor separation. |
| Lux® Cellulose-5 | CO₂/Methanol | 20% | 1.9 | Baseline separation achieved. [3] |
| Chiralcel® OD-H | CO₂/Ethanol | 20% | 1.4 | Improved from Methanol, but not baseline. |
| Lux® Cellulose-5 | CO₂/Methanol + 0.1% DEA | 20% | 2.2 | Additive improved peak shape and resolution. |
Experimental Protocol: Analytical Chiral SFC Method Development
This protocol outlines a general strategy for developing a separation method for pregnane stereoisomers.
1. Materials and Instrumentation:
-
System: Supercritical Fluid Chromatography (SFC) system with a backpressure regulator, column oven, and UV or MS detector. [13]* Columns: A set of screening columns (e.g., Chiralcel® OD-H, OJ-H; Chiralpak® IA, IB, IC; Lux® Cellulose-1, Cellulose-5).
-
Mobile Phase: Supercritical CO₂ and HPLC-grade alcohol modifiers (Methanol, Ethanol, Isopropanol).
-
Sample: Pregnane isomer mixture dissolved at ~1 mg/mL in a suitable solvent (e.g., Methanol).
2. Screening Procedure:
-
Initial Conditions:
-
Flow Rate: 3 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 35°C
-
Detection: UV at an appropriate wavelength (e.g., 220 nm).
-
-
Gradient Screening:
-
Install the first screening column.
-
Run a fast gradient of the alcohol modifier, for example, from 5% to 40% over 5-10 minutes.
-
Hold at 40% for 1 minute.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
Repeat this for each screening column.
-
3. Optimization:
-
Select the Best CSP: Identify the column that shows the best "hit" (any separation between the isomers).
-
Isocratic Optimization: Based on the retention time from the gradient screen, select an isocratic modifier percentage to optimize the separation.
-
Modifier Optimization: Test different alcohol modifiers (e.g., if Methanol worked, try Ethanol) as this can sometimes reverse elution order or improve resolution.
-
Additive Optimization: If peak shape is poor, add 0.1-0.5% of an acidic or basic additive to the modifier.
-
Temperature & Flow Rate Fine-Tuning: Adjust temperature and flow rate as described in the troubleshooting section to achieve optimal resolution.
Visualizations
Workflow & Logic Diagrams
Caption: Workflow for chiral chromatography method development.
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. hakon-art.com [hakon-art.com]
- 2. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and quantitation of eight isomers in a molecule with three stereogenic centers by normal phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Diastereomeric salt crystallization of chiral moleculesvia sequential coupled‐Batch operation | Scilit [scilit.com]
- 9. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
minimizing degradation of 5beta-Pregn-11-ene-3,20-dione during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of 5beta-Pregn-11-ene-3,20-dione during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Loss of Potency or Inconsistent Experimental Results
-
Question: My recent experiments using this compound have shown a significant decrease in the expected biological activity. Could this be due to degradation of the compound?
-
Answer: Yes, a loss of potency is a primary indicator of chemical degradation. This compound, like other steroid compounds, is susceptible to degradation under suboptimal storage conditions. The primary factors that can lead to degradation are exposure to light, elevated temperatures, and humidity. It is crucial to re-evaluate your storage protocol to ensure the integrity of the compound.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the compound is stored in a tightly sealed, light-resistant container at the recommended temperature.
-
Aliquot Samples: To prevent repeated freeze-thaw cycles and exposure of the entire stock to ambient conditions, it is best practice to aliquot the compound into smaller, single-use vials.
-
Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen, which can contribute to oxidative degradation.
-
Analytical Verification: If you suspect degradation, it is advisable to perform analytical testing (e.g., HPLC-UV) to assess the purity of your current stock against a new or certified reference standard.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound that were not present in the initial analysis from the supplier. What could be the cause?
-
Answer: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. The conditions your sample has been exposed to since its initial analysis are the likely cause. Common degradation pathways for steroids include hydrolysis, oxidation, and photodegradation.
-
Troubleshooting Steps:
-
Identify Potential Degradants: Based on the structure of this compound, potential degradation products could arise from the oxidation of the ketone groups or reactions at the double bond.
-
Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study on a small amount of the compound under controlled stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This can help in understanding the degradation profile of the molecule.
-
Optimize Storage: Based on the likely degradation pathway, adjust your storage and handling procedures. For example, if oxidation is suspected, ensure storage under an inert atmosphere. If photolysis is a concern, use amber vials and minimize exposure to light.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for this compound?
-
A1: To minimize degradation, this compound should be stored in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
-
Q2: How does humidity affect the stability of this compound?
-
A2: Humidity can promote hydrolysis of the compound, especially if it is in a non-crystalline (amorphous) state. It is crucial to store the compound in a desiccated environment.
-
-
Q3: Is this compound sensitive to light?
-
A3: Yes, many steroid compounds are light-sensitive. Exposure to UV or even ambient light can lead to photodegradation. Always store the compound in light-resistant containers (e.g., amber vials) and handle it in a subdued light environment.
-
Degradation Pathways and Detection
-
Q4: What are the likely degradation pathways for this compound?
-
A4: Based on its chemical structure, the most probable degradation pathways include:
-
Oxidation: The ketone functional groups can be susceptible to oxidation.
-
Hydrolysis: Although less likely for the core steroid structure, any ester impurities or modifications could be hydrolyzed.
-
Isomerization: The double bond and stereocenters could potentially isomerize under certain conditions of heat or pH.
-
Photodegradation: The conjugated system may be susceptible to reactions upon exposure to light.
-
-
-
Q5: What analytical methods are suitable for detecting the degradation of this compound?
-
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the purity of the compound and detecting degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions to Minimize Degradation
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Reduces the rate of chemical reactions and potential degradation. |
| Light | Protect from light (use amber vials) | Prevents photodegradation. |
| Humidity | Store in a dry environment (desiccator) | Minimizes hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air/moisture. |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC method to separate the parent compound from its potential degradation products.
-
Objective: To develop an HPLC method capable of resolving this compound from its degradation products formed under stress conditions.
-
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
-
Method Development:
-
Solvent Selection: Start with a mobile phase gradient of water and acetonitrile or methanol.
-
Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound in the mobile phase.
-
Gradient Optimization: Develop a gradient elution program that provides good resolution between the parent peak and any impurity peaks. A typical starting point would be a linear gradient from 50% to 95% organic solvent over 20-30 minutes.
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Forced Degradation: Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.
-
Acid/Base Hydrolysis: Incubate a solution of the compound in 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the main peak.
-
Mandatory Visualizations
Caption: Workflow for identifying degradation of this compound.
Caption: Troubleshooting logic for stability issues of this compound.
References
addressing cross-reactivity in 5beta-pregnane immunoassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5β-pregnane immunoassays. Our goal is to help you address common challenges, with a particular focus on mitigating cross-reactivity to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of cross-reactivity in 5β-pregnane immunoassays?
A1: Cross-reactivity in 5β-pregnane immunoassays primarily stems from the structural similarity of the target analyte to other endogenous and synthetic steroids. The antibodies used in these assays may bind to molecules with similar structural motifs, leading to inaccurate measurements. Common cross-reactants can include progesterone and its metabolites, as well as other pregnane derivatives. For instance, in progesterone immunoassays, 5β-dihydroprogesterone (a 5β-pregnane) has been shown to be a significant cross-reactant.[1]
Q2: How can I determine if my assay is affected by cross-reactivity?
A2: The potential for cross-reactivity is a known limitation of steroid immunoassays.[1] To assess if your specific assay is affected, you can perform a spike-and-recovery experiment. This involves adding a known amount of a potential cross-reactant to your sample and measuring the response in your assay. A significant increase in the measured 5β-pregnane concentration suggests cross-reactivity. Additionally, comparing your immunoassay results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can help validate your findings.
Q3: What is the "matrix effect" and how can it impact my results?
A3: The matrix effect refers to the interference caused by components in the sample other than the analyte of interest.[2] In the context of 5β-pregnane immunoassays, substances present in serum, plasma, or other biological fluids can interfere with the antibody-antigen binding, leading to either falsely elevated or decreased readings. Sample dilution and the use of appropriate assay buffers can help mitigate matrix effects.
Q4: Can I use samples other than serum or plasma with my 5β-pregnane immunoassay kit?
A4: While many kits are optimized for serum or plasma, it may be possible to use other biological fluids. However, this often requires specific sample preparation protocols to remove interfering substances and to ensure the analyte concentration is within the detectable range of the assay. It is crucial to validate the assay for each new sample type to ensure accurate results.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the specific signal from your analyte, reducing the sensitivity and accuracy of your assay.
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step by inverting and tapping the plate on a clean paper towel.[3][4] |
| Inadequate blocking | Increase the concentration of the blocking agent or the incubation time. Consider using a different blocking buffer.[3][4] |
| High concentration of detection antibody | Optimize the concentration of the detection antibody by performing a titration experiment. |
| Contaminated reagents or buffers | Prepare fresh buffers and reagents. Ensure that the water used is of high purity.[5] |
| Cross-reactivity with components in the sample matrix | See the "Experimental Protocols" section for sample purification methods to remove cross-reacting molecules. |
Issue 2: Poor Standard Curve
A reliable standard curve is essential for accurate quantification.
| Possible Cause | Recommended Solution |
| Improper preparation of standards | Ensure accurate serial dilutions of the standard. Vortex each standard dilution thoroughly before adding to the plate.[6][7] |
| Degraded standard | Use a fresh vial of the standard and store it according to the manufacturer's instructions.[7] |
| Pipetting errors | Calibrate your pipettes regularly. Use fresh pipette tips for each standard dilution and sample.[6][7] |
| Incorrect incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the assay protocol.[6] |
Issue 3: Inconsistent Results (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of your data.
| Possible Cause | Recommended Solution |
| Inadequate mixing of reagents or samples | Ensure all reagents and samples are thoroughly mixed before adding them to the wells.[6] |
| Inconsistent pipetting | Be consistent with your pipetting technique, including the speed and angle of dispensing.[6] |
| Edge effects | To minimize evaporation from the outer wells, ensure the plate is properly sealed during incubations and consider not using the outermost wells for critical samples or standards. |
| Plate washing inconsistencies | If using an automated plate washer, ensure it is properly maintained and calibrated. If washing manually, be consistent with the force and volume of buffer used.[6] |
Data Presentation: Cross-Reactivity in Steroid Immunoassays
While specific cross-reactivity data for 5β-pregnane immunoassays is limited in publicly available literature, data from progesterone immunoassays can provide valuable insights due to the structural similarities between progesterone and 5β-pregnane. The following table summarizes the cross-reactivity of various steroids in a progesterone immunoassay, highlighting the potential for similar interactions in a 5β-pregnane assay.
Table 1: Cross-Reactivity of Selected Steroids in a Progesterone Immunoassay
| Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Progesterone | - | 100 |
| 5β-Dihydroprogesterone | 1000 | 18.2 |
| 17-Hydroxyprogesterone | 1000 | 4.9 |
| 5α-Pregnan-3-ol-20-one | 1000 | 2.5 |
| 5α-Pregnan-3,20-dione | 1000 | 1.8 |
| Medroxyprogesterone | 1000 | 0.8 |
| Pregnanolone | 1000 | 0.5 |
Data adapted from a study on the Roche Elecsys Progesterone II immunoassay.[1]
Experimental Protocols
To minimize cross-reactivity and matrix effects, proper sample preparation is crucial. Below are detailed methodologies for common extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples
This method is effective for removing interfering proteins and lipids.
Materials:
-
Serum or plasma samples
-
Diethyl ether or ethyl acetate (ACS Grade)
-
Dry ice/ethanol bath
-
Centrifuge
-
Evaporation system (e.g., SpeedVac or nitrogen stream)
-
Assay buffer
Procedure:
-
Add 5 volumes of diethyl ether or ethyl acetate to 1 volume of serum or plasma in a glass tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate for 5-10 minutes.
-
To freeze the aqueous (lower) layer, place the tube in a dry ice/ethanol bath.
-
Carefully decant the organic (upper) layer containing the steroids into a clean tube.
-
Repeat the extraction (steps 1-5) on the aqueous layer to maximize recovery, combining the organic layers.
-
Evaporate the pooled organic solvent to dryness using a SpeedVac or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the assay buffer provided with your 5β-pregnane immunoassay kit. The reconstituted sample is now ready for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity
SPE can provide a cleaner sample extract compared to LLE.
Materials:
-
Serum or plasma samples
-
C18 SPE cartridges
-
Methanol (ACS Grade)
-
Deionized water
-
Hexane (ACS Grade)
-
Ethyl acetate (ACS Grade)
-
SPE vacuum manifold
-
Evaporation system
-
Assay buffer
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Load the sample: Load your serum or plasma sample onto the conditioned cartridge.
-
Wash the cartridge:
-
Wash with 5 mL of deionized water to remove polar impurities.
-
Wash with 5 mL of hexane to remove non-polar, interfering lipids.
-
-
Elute the steroids: Elute the 5β-pregnane and other steroids from the cartridge with 5 mL of ethyl acetate.
-
Dry the eluate: Evaporate the ethyl acetate to dryness.
-
Reconstitute the sample: Reconstitute the dried extract in assay buffer for use in the immunoassay.
Visualizing Key Pathways and Workflows
5β-Pregnane Metabolic Pathway
The following diagram illustrates the biosynthesis of 5β-pregnane from cholesterol, highlighting its position within the broader steroidogenic pathway. Understanding this pathway can help identify potential cross-reactants.
Caption: Biosynthesis pathway of 5β-pregnane from cholesterol.
Troubleshooting Workflow for High Cross-Reactivity
This workflow provides a logical approach to diagnosing and resolving issues of high cross-reactivity in your 5β-pregnane immunoassay.
Caption: A logical workflow for troubleshooting cross-reactivity.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 7. arp1.com [arp1.com]
Validation & Comparative
comparative analysis of 5beta-pregnane and 5alpha-pregnane derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5β-pregnane and 5α-pregnane derivatives, focusing on the critical stereochemical differences that dictate their metabolic pathways, biological activities, and therapeutic potential. The information presented is supported by experimental data to aid in research and development efforts.
Structural and Metabolic Distinctions
The fundamental difference between 5β-pregnane and 5α-pregnane derivatives lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This seemingly minor variation results in significant conformational changes and divergent metabolic pathways.
-
5α-Pregnane: The hydrogen atom at the 5th carbon position is oriented in the alpha (α) position, creating a trans ring junction. This results in a relatively flat, planar molecular structure.
-
5β-Pregnane: The hydrogen at the 5th carbon is in the beta (β) position, leading to a cis ring junction. This forces the A ring to be sharply angled relative to the rest of the steroid, creating a bent, three-dimensional structure.
These structural differences are conferred by two distinct enzyme families: 5α-reductases (SRD5A) and 5β-reductase (AKR1D1).[1][2] Progesterone, a key precursor, is metabolized by these enzymes into different downstream products. The 5α-reductase pathway is generally considered the rate-limiting step in the formation of potent neuroactive steroids like allopregnanolone.[3]
dot digraph "Metabolic Pathway of Progesterone" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, rankdir=LR, size="10,5!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, height=0.6, width=2.5]; edge [fontname="Arial", fontsize=10];
// Nodes progesterone [label="Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; dhp_5a [label="5α-Dihydroprogesterone\n(5α-DHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; allo [label="Allopregnanolone\n(5α, 3α-THP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dhp_5b [label="5β-Dihydroprogesterone\n(5β-DHP)", fillcolor="#F1F3F4", fontcolor="#202124"]; preg [label="Pregnanolone\n(5β, 3α-THP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for layout mid1 [shape=point, width=0.01, height=0.01]; mid2 [shape=point, width=0.01, height=0.01];
// Edges progesterone -> mid1 [arrowhead=none]; mid1 -> dhp_5a [label=" 5α-Reductase", color="#202124", fontcolor="#202124"]; mid1 -> dhp_5b [label=" 5β-Reductase", color="#202124", fontcolor="#202124"]; dhp_5a -> allo [label=" 3α-HSD", color="#202124", fontcolor="#202124"]; dhp_5b -> preg [label=" 3α-HSD", color="#202124", fontcolor="#202124"]; } caption: "Figure 1. Divergent metabolic pathways of progesterone."
Comparative Biological Activity
The distinct shapes of 5α and 5β derivatives directly influence their ability to interact with biological targets, leading to different physiological effects. The most well-characterized differences are seen in their modulation of the GABA-A receptor and the Pregnane X Receptor (PXR).
Neurosteroid Activity: GABA-A Receptor Modulation
Certain pregnane derivatives are potent positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] This modulation enhances the receptor's response to GABA, leading to sedative, anxiolytic, and anticonvulsant effects.
5α-pregnane derivatives, particularly allopregnanolone (3α-hydroxy-5α-pregnan-20-one), are significantly more potent modulators of the GABA-A receptor than their 5β counterparts like pregnanolone (3α-hydroxy-5β-pregnan-20-one). [5] While both isomers exhibit activity, the planar structure of the 5α derivatives allows for a better fit into the neurosteroid binding pocket on the GABA-A receptor complex.[4] At low nanomolar concentrations, these neurosteroids potentiate GABA-mediated currents, while at higher micromolar concentrations, they can directly activate the receptor's chloride channel.[4][5]
Although both isomers demonstrate anticonvulsant properties at similar potencies, studies in rodent models suggest that the 5β-isomer, pregnanolone, may possess more potent and efficacious anxiolytic properties than the 5α-isomer, allopregnanolone.[6]
| Compound | Isomer | Target | Activity | Potency (Typical Range) |
| Allopregnanolone | 5α-Pregnane | GABA-A Receptor | Positive Allosteric Modulator | Potentiation at 10-500 nM[5] |
| Pregnanolone | 5β-Pregnane | GABA-A Receptor | Positive Allosteric Modulator | Modestly less potent than 5α-epimers[5] |
Table 1. Comparative activity of key 5α- and 5β-pregnane derivatives at the GABA-A receptor. Potency can vary based on receptor subunit composition and experimental conditions.
Metabolic Regulation: Pregnane X Receptor (PXR) Activation
The Pregnane X Receptor (PXR) is a nuclear receptor primarily expressed in the liver and intestines that functions as a xenosensor.[7] Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and upregulates the expression of genes involved in drug and xenobiotic metabolism, including cytochrome P450 enzymes (like CYP3A4) and various transporters.[8][9]
Both 5α- and 5β-pregnane derivatives can act as agonists for PXR.[7] However, the structural requirements for PXR activation are less stringent than for GABA-A receptor modulation, and both isomers can effectively activate the receptor. PXR is activated by a wide array of endogenous and exogenous compounds, including various steroids.[7][10]
| Compound | Isomer | Target | Activity |
| 5α-Dihydroprogesterone | 5α-Pregnane | PXR | Agonist[7] |
| 5β-Dihydroprogesterone | 5β-Pregnane | PXR | Agonist[7] |
| Allopregnanolone | 5α-Pregnane | PXR | Agonist[7][11] |
| Pregnanolone | 5β-Pregnane | PXR | Agonist |
Table 2. Activity of 5α- and 5β-pregnane derivatives at the Pregnane X Receptor (PXR).
Experimental Protocols
Protocol for GABA-A Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor, adapted from established methodologies.[12][13]
Objective: To quantify the displacement of a specific radioligand from brain membrane preparations by 5α- and 5β-pregnane derivatives.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol or [³H]flunitrazepam
-
Non-specific binding control: 10 mM GABA
-
Test compounds (5α- and 5β-pregnane derivatives)
-
Scintillation fluid and vials
-
Centrifuge, homogenizer, liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Perform a low-speed centrifugation (1,000 x g for 10 min) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 140,000 x g for 30 min) to pellet the membranes.[12]
-
Wash the pellet multiple times by resuspension in binding buffer and recentrifugation to remove endogenous GABA.[13]
-
Resuspend the final pellet in binding buffer and determine protein concentration. Store at -70°C.
-
-
Binding Assay:
-
In assay tubes, combine the prepared membranes (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 5 nM [³H]muscimol), and varying concentrations of the test compound.[12]
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubate at 4°C for 45-60 minutes to reach equilibrium.[12]
-
-
Termination and Quantification:
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.
-
Alternatively, terminate by centrifugation (50,000 x g for 10 min).[13]
-
Place filters or resuspended pellets into scintillation vials with scintillation fluid.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
dot digraph "Experimental Workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, splines=ortho, size="10,5!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11, height=0.6, width=2.5]; edge [fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"];
// Nodes start [label="Start:\nBiological Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solid-Phase Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; derivatization [label="Derivatization", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="GC-MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Processing &\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End:\nSteroid Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> extraction; extraction -> hydrolysis; hydrolysis -> derivatization; derivatization -> gcms; gcms -> data; data -> end; } caption: "Figure 2. Workflow for GC-MS analysis of steroids."
Protocol for PXR Activation Reporter Assay
This protocol describes a cell-based reporter gene assay to measure the activation of PXR by test compounds.[14][15][16]
Objective: To quantify the dose-dependent activation of human PXR in response to 5α- and 5β-pregnane derivatives.
Materials:
-
HepG2 cells (or similar) stably transfected with a human PXR expression vector and a CYP3A4-promoter-driven luciferase reporter vector.[14]
-
Cell culture medium and assay medium.
-
Test compounds and a known PXR agonist (e.g., Rifampicin) as a positive control.
-
96- or 384-well white, clear-bottom assay plates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Culture the stably transfected cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in assay medium.
-
Dispense the cell suspension into the wells of the assay plate and incubate to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in assay medium.
-
Remove the plating medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
-
Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold activation by dividing the relative light units (RLU) of the compound-treated wells by the average RLU of the vehicle control wells.
-
Plot the fold activation against the log concentration of the test compound.
-
Determine the EC₅₀ (concentration that produces 50% of the maximal response) using non-linear regression analysis.
-
Summary and Therapeutic Implications
The stereochemistry of the A/B ring junction is a critical determinant of the biological activity of pregnane derivatives.
-
5α-derivatives (e.g., allopregnanolone) are characterized by a planar structure and are highly potent positive allosteric modulators of the GABA-A receptor. Their development is primarily focused on neurological and psychiatric conditions, such as postpartum depression and status epilepticus, leveraging their potent neuroinhibitory effects.[3]
-
5β-derivatives (e.g., pregnanolone), with their bent structure, are less potent at the GABA-A receptor but may have a distinct anxiolytic profile.[5][6] Their role as PXR activators is comparable to their 5α-counterparts.
For drug development professionals, understanding this structure-activity relationship is paramount. Targeting the 5α-reductase pathway can specifically enhance the production of potent neuroactive steroids. Conversely, synthesizing analogs with a 5β configuration may reduce GABAergic side effects while retaining other activities, such as PXR modulation. This comparative knowledge allows for the rational design of novel therapeutics with improved specificity and targeted physiological effects.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurosteroid interactions with synaptic and extrasynaptic GABAa receptors: regulation of subunit plasticity, phasic and tonic inhibition, and neuronal network excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative behavioral characterization of the neuroactive steroids 3 alpha-OH,5 alpha-pregnan-20-one and 3 alpha-OH,5 beta-pregnan-20-one in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pregnane X receptor - Wikipedia [en.wikipedia.org]
- 8. The Pregnane X Receptor: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Pregnane X Receptor (PXR, NR1I2) Activation | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Progestogenic Landscape: A Comparative Analysis of 5β-Pregn-11-ene-3,20-dione and Related Steroids
For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of steroid hormones is paramount. This guide provides a comparative analysis of 5β-Pregn-11-ene-3,20-dione, a lesser-characterized pregnane derivative, alongside its more studied counterparts. Due to a scarcity of direct experimental data on 5β-Pregn-11-ene-3,20-dione, this comparison leverages data from structurally similar progestins to infer its potential biological activities and guide future research.
Executive Summary
5β-Pregn-11-ene-3,20-dione belongs to the extensive family of pregnane steroids, which are derivatives of the parent compound pregnane. Its biological effects are presumed to be mediated through interactions with steroid receptors, primarily the progesterone receptor (PR). The 5β configuration and the double bond at position 11 are key structural features that likely modulate its receptor binding affinity, potency, and metabolic stability compared to other progestins. This guide will explore the known biological activities of related 5α and 5β-pregnane derivatives to provide a predictive framework for the biological evaluation of 5β-Pregn-11-ene-3,20-dione.
Comparative Biological Data of Progestins
| Compound | Receptor Binding Affinity (RBA) for Progesterone Receptor (%) | In Vivo Progestational Activity | Primary Biological Role |
| Progesterone | 100 | High | Regulation of menstrual cycle and pregnancy |
| 5α-Pregnane-3,20-dione (5α-DHP) | 75-100 in some species[1] | Varies by species | Progestogenic, neuroactive |
| 5β-Pregnane-3,20-dione | Lower than 5α-isomer | Generally lower | Progestogenic, neuroactive |
| Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) | Low | Low | Neurosteroid, positive allosteric modulator of GABA-A receptors |
Inferred Biological Profile of 5β-Pregn-11-ene-3,20-dione
Based on structure-activity relationships of other pregnane derivatives, we can hypothesize the following for 5β-Pregn-11-ene-3,20-dione:
-
Progesterone Receptor Binding: The 5β-configuration generally leads to a lower binding affinity for the progesterone receptor compared to the 5α-isomers.[2] The presence of the C11-C12 double bond may further influence receptor interaction, potentially altering its agonist or antagonist profile.
-
Neuroactivity: Many 5β-pregnane metabolites exhibit neuroactive properties. It is plausible that 5β-Pregn-11-ene-3,20-dione or its metabolites could interact with neurotransmitter receptors such as the GABA-A receptor, similar to other neurosteroids.
-
Metabolism: The double bond at C11 might alter its metabolic fate compared to saturated pregnanes, potentially influencing its half-life and the profile of its active metabolites.
Experimental Protocols for Biological Validation
To ascertain the precise biological effects of 5β-Pregn-11-ene-3,20-dione, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
-
Receptor Binding Assays:
-
Objective: To determine the binding affinity of 5β-Pregn-11-ene-3,20-dione to the progesterone receptor and other steroid receptors (e.g., androgen, glucocorticoid, mineralocorticoid, and estrogen receptors).
-
Methodology: Competitive radioligand binding assays are performed using cell lysates or purified receptors. A radiolabeled ligand (e.g., ³H-progesterone) is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound (5β-Pregn-11-ene-3,20-dione). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the relative binding affinity (RBA).
-
-
Reporter Gene Assays:
-
Objective: To determine the functional activity (agonist or antagonist) of 5β-Pregn-11-ene-3,20-dione at the progesterone receptor.
-
Methodology: Cells are co-transfected with a plasmid encoding the progesterone receptor and a reporter plasmid containing a progesterone response element (PRE) linked to a reporter gene (e.g., luciferase). Transfected cells are treated with varying concentrations of 5β-Pregn-11-ene-3,20-dione. Agonist activity is measured by the induction of reporter gene expression, while antagonist activity is assessed by the ability of the compound to block the effects of a known agonist (e.g., progesterone).
-
In Vivo Studies
-
Clauberg Test (Rabbit Endometrial Proliferation Assay):
-
Objective: To assess the in vivo progestational activity of 5β-Pregn-11-ene-3,20-dione.
-
Methodology: Immature female rabbits are primed with estrogen to induce endometrial proliferation. Subsequently, the animals are treated with the test compound for several days. The progestational effect is evaluated by histological examination of the uterine endometrium, scoring the degree of glandular proliferation.
-
-
Neurobehavioral Assays:
-
Objective: To evaluate the potential neuroactive effects of 5β-Pregn-11-ene-3,20-dione.
-
Methodology: Various behavioral tests in rodents can be employed, such as the elevated plus-maze for anxiety, the forced swim test for antidepressant-like effects, and tests for sedative-hypnotic activity.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in validating the biological effects of 5β-Pregn-11-ene-3,20-dione, the following diagrams are provided.
Caption: Progesterone Receptor Signaling Pathway.
Caption: Experimental Workflow for Biological Validation.
Conclusion
While direct experimental evidence for the biological effects of 5β-Pregn-11-ene-3,20-dione is currently lacking, a comparative analysis with structurally related progestins provides a valuable framework for predicting its potential activities. The proposed experimental workflow outlines a clear path for the systematic evaluation of this compound. Further research is warranted to fully elucidate the pharmacological profile of 5β-Pregn-11-ene-3,20-dione and to determine its potential as a novel therapeutic agent. This guide serves as a foundational resource for scientists embarking on the investigation of this and other under-characterized steroid molecules.
References
- 1. Comparative binding affinity study of progestins to the cytosol progestin receptor of endometrium in different mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of progesterone derivatives that bind to the digitalis receptor: modifications in A and B rings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Pathways of Progesterone and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of progesterone and its clinically relevant isomer, dydrogesterone. Understanding the distinct metabolic fates of these steroid hormones is crucial for drug development, optimizing therapeutic efficacy, and minimizing off-target effects. This document summarizes key quantitative data, outlines experimental protocols for further research, and visualizes the complex biological processes involved.
Metabolic Fate: A Tale of Two Isomers
Progesterone, a natural hormone, and dydrogesterone, a synthetic stereoisomer, exhibit significant differences in their metabolic pathways, which profoundly impact their oral bioavailability and biological activity. Progesterone undergoes extensive first-pass metabolism in the liver, leading to rapid degradation and reduced systemic availability when administered orally. In contrast, dydrogesterone is designed to be more resistant to this initial metabolism, resulting in improved oral bioavailability.
Key Metabolic Enzymes and Resulting Metabolites
The primary enzymes involved in the metabolism of progesterone are 5α-reductase and 5β-reductase, as well as various cytochrome P450 (CYP) enzymes, primarily located in the liver microsomes.[1][2] These enzymes convert progesterone into a variety of metabolites, including 5α-dihydroprogesterone (5α-DHP), 5β-dihydroprogesterone (5β-DHP), and hydroxylated derivatives.[1][2] Subsequently, these intermediates are further metabolized by hydroxysteroid dehydrogenases (HSDs) to form active neurosteroids like allopregnanolone and pregnanolone.[3][4]
Dydrogesterone's metabolism is markedly different. It is primarily metabolized by aldo-keto reductase 1C (AKR1C) in the liver cytosol to its main active metabolite, 20α-dihydrodydrogesterone (20α-DHD).[1][2] While CYP3A4 also contributes to its metabolism, the cytosolic pathway is dominant.[1][2] This distinction is a key reason for dydrogesterone's enhanced stability and oral efficacy.
Quantitative Comparison of Metabolic Enzyme Kinetics
The following table summarizes the available quantitative data on the kinetic parameters of the key enzymes involved in the metabolism of progesterone. While specific kinetic data for dydrogesterone is less available in the public domain, the qualitative differences in their primary metabolic routes are well-established.
| Substrate | Enzyme | Parameter | Value | Source |
| Progesterone | 5α-reductase (rat hypothalamus) | Km | 95.4 ± 4.5 nM | |
| Kia (NADPH) | 9.9 ± 0.7 µM | [3] | ||
| Progesterone | CYP3A4 | Km | 75 ± 13 µM | [1] |
| Vmax | 35 ± 3 nmol/min/nmol P450 | [1] | ||
| Progesterone | CYP3A5 | Km | ~150 µM | |
| Vmax | ~11 nmol/min/nmol P450 | [5] |
Signaling Pathways: Beyond the Classical Receptor
Progesterone and its isomers exert their biological effects through various signaling pathways, including the classical nuclear progesterone receptors (nPRs) and non-classical membrane-bound progesterone receptors (mPRs). Furthermore, their metabolites can modulate other receptor systems, such as the GABA-A receptor.
Progesterone Receptor Activation
Both progesterone and dydrogesterone are agonists of the progesterone receptors (PR-A and PR-B), which act as ligand-activated transcription factors to regulate gene expression. The structural differences between the two molecules may lead to variations in their binding affinities and transactivation potentials at these receptor isoforms, although direct comparative studies are limited.
Modulation of GABA-A Receptor Signaling
A significant aspect of progesterone's action, particularly in the central nervous system, is mediated by its neuroactive metabolite, allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[6] This interaction is responsible for the anxiolytic, sedative, and anticonvulsant effects associated with progesterone. Interestingly, studies have shown that dydrogesterone administration can also increase allopregnanolone levels in the brain, suggesting an indirect influence on GABAergic neurotransmission.[7]
Experimental Protocols
For researchers investigating the metabolism and signaling of progesterone isomers, the following experimental protocols provide a foundation for in vitro and cell-based assays.
In Vitro Metabolism using Liver Microsomes and Cytosol
This protocol is designed to compare the metabolic stability of progesterone and its isomers in subcellular liver fractions.
1. Preparation of Reaction Mixtures:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare stock solutions of progesterone and dydrogesterone in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare human liver microsomes and cytosol (commercially available or prepared from tissue homogenates) at a specified protein concentration (e.g., 0.5 mg/mL).
-
Prepare a solution of NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
2. Incubation:
-
Pre-warm the microsomal and cytosolic fractions and the steroid solutions at 37°C.
-
In a microcentrifuge tube, combine the liver fraction, reaction buffer, and the steroid solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).
3. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex the mixture and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
4. Analysis:
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and its metabolites.[8][9]
-
Calculate the rate of metabolism (e.g., half-life, intrinsic clearance).
5α-Reductase Activity Assay
This assay measures the activity of 5α-reductase, a key enzyme in progesterone metabolism.
1. Enzyme Preparation:
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., modified phosphate buffer, pH 6.5).
-
Prepare a solution of the substrate (e.g., radiolabeled or non-labeled progesterone or testosterone).
-
Prepare a solution of the cofactor NADPH.
3. Incubation:
-
Pre-incubate the enzyme preparation with the test compound (progesterone or dydrogesterone) and/or vehicle for a specified time (e.g., 15 minutes) at 37°C.[11]
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.[11]
4. Termination and Detection:
-
Terminate the reaction (e.g., by adding 1 N HCl).[11]
-
Quantify the formation of the 5α-reduced metabolite (e.g., 5α-dihydroprogesterone) or the depletion of the substrate. This can be done using various methods, including spectrophotometry, radioimmunoassay (RIA), or LC-MS/MS.[10][11]
Progesterone Receptor Binding Assay
This competitive binding assay determines the affinity of progesterone isomers for the progesterone receptor.
1. Reagents and Preparation:
-
Progesterone Receptor (PR) preparation (e.g., from cell lysates or commercially available recombinant protein).[12][13]
-
Radiolabeled progesterone (e.g., [³H]-progesterone) as the tracer.
-
Unlabeled progesterone as the reference competitor.
-
Test compounds (progesterone isomers).
-
Assay buffer.
2. Assay Procedure:
-
In a multi-well plate, combine the PR preparation, the radiolabeled progesterone, and varying concentrations of the unlabeled competitor (progesterone or its isomer).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., by filtration or precipitation).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways discussed.
Caption: Comparative metabolic pathways of progesterone and dydrogesterone.
Caption: Signaling pathways of progesterone and its neuroactive metabolites.
Caption: General experimental workflow for in vitro metabolism studies.
References
- 1. Dydrogesterone metabolism in human liver by aldo-keto reductases and cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer [mdpi.com]
- 4. Brain 5alpha-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the use of fluorogenic enzyme reporter substrates to imaging metabolic flux changes: the activity measurement of 5α-steroid reductase in intact mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dydrogesterone increases allopregnanolone in selected brain areas and in serum of female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msacl.org [msacl.org]
- 10. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. biocare.net [biocare.net]
- 13. nordiqc.org [nordiqc.org]
Cross-Reactivity of 5β-Pregnane-3,20-dione in Progesterone Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of progesterone is critical in numerous fields of research, including reproductive endocrinology, neuroscience, and drug development. Immunoassays are a widely used method for progesterone quantification due to their high throughput and sensitivity. However, a significant challenge in immunoassay performance is the cross-reactivity of the assay antibodies with structurally related endogenous steroids. One such metabolite of concern is 5β-pregnane-3,20-dione, a major downstream product of progesterone metabolism. This guide provides a comparative analysis of the cross-reactivity of 5β-pregnane-3,20-dione in various commercially available progesterone assays, supported by experimental data and detailed methodologies.
Comparative Analysis of Cross-Reactivity
The degree of interference from 5β-pregnane-3,20-dione varies significantly across different progesterone immunoassay platforms. This variability is primarily dependent on the specificity of the primary antibody utilized in the assay. The following table summarizes the reported cross-reactivity of 5β-pregnane-3,20-dione in several progesterone assays.
| Assay | Platform | Cross-Reactivity of 5β-Pregnane-3,20-dione (%) | Other Significant Cross-Reactants (%) |
| Roche Elecsys Progesterone II | Electrochemiluminescence Immunoassay (ECLIA) | 18.2[1][2] | 17-Hydroxyprogesterone (weak), 5α-Pregnan-3-ol-20-one (weak), 5α-Pregnan-3,20-dione (weak), Medroxyprogesterone (weak), Pregnanolone (weak)[1][2] |
| Radioimmunoassay (for 5α-pregnane-3,20-dione) | Radioimmunoassay (RIA) | 1.8[3] | Other hydroxylated pregnanes (5-40)[3] |
| Linear Chemicals Progesterone EIA | Enzyme Immunoassay (EIA) | Not explicitly reported | Androsterone (0.086), Corticosterone (0.74), Cortisone (0.11), Testosterone (0.1)[4] |
| Diagnostics Biochem Canada Inc. Progesterone ELISA | Enzyme-Linked Immunosorbent Assay (ELISA) | Not explicitly reported, but 5β-Pregnan-3α, 17α, 21α-triol-20-one and 5β-Pregnan-3α, 17-diol-20-one < 0.1 | 11α-OH-Progesterone (100), Deoxycorticosterone (1.7), 17-OH-Progesterone (0.4)[5] |
| Arbor Assays DetectX® Progesterone Immunoassay Kit | Immunoassay | Not explicitly reported | Data not provided in the general product information. |
| Salimetrics Salivary Progesterone EIA | Enzyme Immunoassay (EIA) | Not explicitly reported | Corticosterone (0.1924), 17α-Hydroxyprogesterone (0.0723)[6] |
Note: "Not explicitly reported" indicates that the manufacturer's documentation reviewed did not provide a specific cross-reactivity value for 5β-pregnane-3,20-dione. Researchers are advised to contact the manufacturers directly for the most current and complete cross-reactivity data.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The general principle involves assessing the ability of a structurally related compound to compete with the target analyte (progesterone) for binding to the specific antibody.
General Protocol for Cross-Reactivity Testing in Competitive Immunoassays:
-
Preparation of Standard Curve: A standard curve is generated using known concentrations of progesterone to establish the assay's dynamic range and sensitivity.
-
Preparation of Cross-Reactant Solutions: A series of solutions containing the potential cross-reactant (in this case, 5β-pregnane-3,20-dione) at various concentrations are prepared in the assay buffer.
-
Assay Procedure:
-
A fixed amount of the progesterone-specific antibody is coated onto a solid phase (e.g., microplate well).
-
A constant concentration of enzyme-labeled progesterone (conjugate) is prepared.
-
The prepared cross-reactant solutions are added to the antibody-coated wells.
-
The enzyme-labeled progesterone is then added to the wells.
-
The plate is incubated to allow for competitive binding between the cross-reactant and the labeled progesterone for the antibody binding sites.
-
After incubation, the wells are washed to remove any unbound components.
-
-
Signal Detection: A substrate is added, which reacts with the enzyme on the bound progesterone conjugate to produce a measurable signal (e.g., color change, light emission). The intensity of the signal is inversely proportional to the concentration of the cross-reactant.
-
Calculation of Cross-Reactivity: The concentration of the cross-reactant that causes a 50% reduction in the signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (Concentration of Progesterone at IC50 / Concentration of Cross-Reactant at IC50) x 100
This protocol is a generalized representation. Specific details such as incubation times, temperatures, and reagent concentrations will vary depending on the specific assay and manufacturer's instructions. For regulatory compliance and robust validation, it is recommended to follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Visualizing Progesterone Metabolism and Assay Workflow
To provide a clearer understanding of the biochemical context and the experimental process, the following diagrams have been generated.
Conclusion
The cross-reactivity of 5β-pregnane-3,20-dione in progesterone immunoassays is a critical consideration for researchers requiring accurate and specific quantification of progesterone. The data presented highlights the significant variability in cross-reactivity among different assay platforms. For applications where the presence of progesterone metabolites is a concern, it is imperative to select an assay with minimal cross-reactivity or to employ a more specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided experimental protocol offers a foundational understanding of how cross-reactivity is assessed, emphasizing the importance of thorough assay validation for reliable experimental outcomes. Researchers should always consult the specific product inserts and, if necessary, contact the manufacturers to obtain detailed cross-reactivity information for the particular assay being used.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 2. researchgate.net [researchgate.net]
- 3. Radioimmunoassay of 5 alpha-pregnane-3,20-dione. A metabolite of placental progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. linear.es [linear.es]
- 5. dbc-labs.com [dbc-labs.com]
- 6. salimetrics.com [salimetrics.com]
A Comparative Analysis of the Biological Activities of Hydroxylated Pregnane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various hydroxylated pregnane derivatives, supported by experimental data. The information is intended to assist researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in understanding the structure-activity relationships of these compounds and identifying promising candidates for further investigation.
Antiproliferative Activity
Hydroxylated pregnane derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The position of the hydroxyl group and other structural modifications play a crucial role in determining their cytotoxic potency.
Quantitative Data on Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected hydroxylated pregnane derivatives against human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-one | PC-3 (Prostate) | Not specified (dose-dependent inhibition) | [1] |
| MCF-7 (Breast) | Not specified (dose-dependent inhibition) | [1] | |
| SK-LU-1 (Lung) | Not specified (dose-dependent inhibition) | [1] | |
| 3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-one | PC-3 (Prostate) | Not specified (dose-dependent inhibition) | [1] |
| MCF-7 (Breast) | Not specified (dose-dependent inhibition) | [1] | |
| SK-LU-1 (Lung) | Not specified (dose-dependent inhibition) | [1] | |
| Aglaiasterol B (a polyhydroxylated pregnane) | MCF-7 (Breast) | 228 | [2][3] |
| 20β-hydroxy-5αH-pregnan-3-one | MCF-7 (Breast) | 568.76 | [2][3] |
| Pachylenone A (a novel pregnane steroid) | MCF-7 (Breast) | 768.73 | [2][3] |
| 1,2-Epoxy pregnane derivative 13 | LNCaP (Prostate) | 15.17 | [4][5] |
| PC-3 (Prostate) | 11.83 | [4][5] | |
| 4-Azasteroid derivative 11 | LNCaP (Prostate) | 71.85 | [4][5] |
| Epoxy-oxime pregnane derivative 8 | PC-3 (Prostate) | 68.95 | [4][5] |
| Cissasteroid G (polyhydroxylated pregnane glycoside) | HL-60 (Leukemia) | 2.19 | [6] |
| A549 (Lung) | 14.38 | [6] | |
| SMMC-7721 (Hepatoma) | 2.00 | [6] | |
| MCF-7 (Breast) | 7.58 | [6] | |
| SW480 (Colon) | 7.44 | [6] | |
| 4-Azaandrostene derivative 3g | LNCaP (Prostate) | 10.20 | [7] |
| T47-D (Breast) | 1.33 | [7] | |
| PC-3 (Prostate) | 3.64 | [7] | |
| 4-Azaandrostene derivative 3c | PC-3 (Prostate) | 3.29 | [7] |
Experimental Protocol: MTT Assay for Antiproliferative Activity
A common method to assess the antiproliferative effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydroxylated pregnane derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[7]
Receptor Binding and Modulation
Hydroxylated pregnane derivatives can exert their biological effects by binding to and modulating the activity of various nuclear and membrane receptors, including the progesterone receptor (PR), glucocorticoid receptor (GR), and GABA-A receptor.
Progesterone Receptor (PR) and Glucocorticoid Receptor (GR) Binding
The affinity of hydroxylated pregnane derivatives for PR and GR is a key determinant of their hormonal and antihormonal activities.
Workflow for a competitive radioligand receptor binding assay.
Genomic signaling pathway of the progesterone receptor.
GABA-A Receptor Modulation
Certain hydroxylated pregnane derivatives, known as neurosteroids (e.g., allopregnanolone), are potent positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Modulation of GABA-A receptor by neurosteroids.
Principle: This electrophysiological technique measures the ion flow across the membrane of a Xenopus laevis oocyte expressing the GABA-A receptor. Potentiation of the GABA-induced chloride current by a test compound indicates positive allosteric modulation.
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to remove the follicular layer.
-
Receptor Expression: Inject the oocytes with cRNA encoding the subunits of the desired GABA-A receptor isoform (e.g., α1β2γ2).
-
Incubation: Incubate the oocytes for several days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in a recording chamber and perfuse it with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
Co-apply the hydroxylated pregnane derivative with GABA and measure the change in the chloride current.
-
-
Data Analysis: Quantify the potentiation of the GABA-induced current by the test compound. Determine the EC50 value for potentiation by testing a range of compound concentrations.[8]
Neuroprotective Effects
Certain hydroxylated pregnane derivatives, particularly neurosteroids like allopregnanolone, have demonstrated neuroprotective properties in various models of neuronal injury and neurodegenerative diseases.[9][10] These effects are often attributed to their ability to reduce excitotoxicity, inflammation, and apoptosis.[9]
Neuroprotective Signaling of Allopregnanolone
Mechanisms of allopregnanolone-mediated neuroprotection.
Experimental Protocol: In Vitro Model of Excitotoxicity-Induced Neuronal Death
Principle: This assay assesses the ability of a compound to protect neurons from cell death induced by an excitotoxic agent, such as N-methyl-D-aspartate (NMDA) or glutamate.
Procedure:
-
Neuronal Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line.
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the hydroxylated pregnane derivative for a specific duration.
-
Excitotoxic Insult: Expose the neurons to a toxic concentration of an excitotoxic agent (e.g., NMDA) for a defined period.
-
Washout and Recovery: Remove the excitotoxic agent and the test compound, and allow the cells to recover in fresh medium.
-
Viability Assessment: Measure neuronal viability using an appropriate assay, such as the LDH (lactate dehydrogenase) assay (which measures cell death by detecting LDH release into the medium) or by staining with fluorescent viability dyes (e.g., calcein-AM/ethidium homodimer-1).
-
Data Analysis: Calculate the percentage of neuroprotection afforded by the test compound at each concentration compared to the excitotoxin-treated control. Determine the EC50 value for neuroprotection.
This guide provides a comparative overview of the biological activities of hydroxylated pregnane derivatives. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of novel therapeutic agents for a range of diseases.
References
- 1. Synthesis and biological activity of two pregnane derivatives with a triazole or imidazole ring at C-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolation of novel pregnane steroids from Aglaia pachyphylla Miq. and the cytotoxicity against breast cancer cell lines (MCF-7) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Pregnane Derivatives, Their Cytotoxicity on LNCap and PC-3 Cells, and Screening on 5α-Reductase Inhibitory Activity [mdpi.com]
- 5. Synthesis of pregnane derivatives, their cytotoxicity on LNCap and PC-3 cells, and screening on 5alpha-reductase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Novel 4-Azapregnene Derivatives as Potential Anticancer Agents: Synthesis, Antiproliferative Activity and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Step Test System for the Identification of Novel GABAA Receptor Modulating Food Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allopregnanolone: An overview on its synthesis and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Neuroprotective Actions of Neurosteroids [frontiersin.org]
A Researcher's Guide to the Analytical Validation of 5β-Pregnane Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of steroid hormones such as 5β-pregnane is critical for understanding physiological and pathological processes. The selection of an appropriate analytical method is a pivotal step that influences the reliability and validity of experimental data. This guide provides a comprehensive comparison of the three principal analytical techniques used for 5β-pregnane quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (IA).
The choice between these methods often involves a trade-off between specificity, sensitivity, throughput, and cost. While mass spectrometry-based methods are considered the gold standard for their high specificity and accuracy, immunoassays offer a simpler, high-throughput alternative for routine analyses.[1][2][3]
Comparative Analysis of Analytical Methods
The performance of each method is influenced by several key parameters, including sensitivity, specificity, accuracy, and precision. Mass spectrometry techniques, both GC-MS and LC-MS/MS, generally offer superior specificity compared to immunoassays, which can be susceptible to cross-reactivity with structurally similar steroids.[1][3] LC-MS/MS, in particular, has become a popular choice due to its high sensitivity and simplified sample preparation compared to GC-MS.[2]
Performance Characteristics
The following table summarizes the key quantitative performance characteristics of GC-MS, LC-MS/MS, and Immunoassays for steroid hormone analysis. The values presented are representative and can vary based on the specific instrumentation, protocol, and sample matrix.
| Parameter | GC-MS / GC-MS/MS | LC-MS/MS | Immunoassay (ELISA/RIA) |
| Lower Limit of Quantification (LLOQ) | 0.08 - 0.43 ng/mL[4] | ~0.78 ng/mL[5] | ~129.7 pg/mL (for Allopregnanolone)[6] |
| Intra-day Precision (%CV) | < 15%[7] | < 10%[5] | Varies significantly by kit |
| Inter-day Precision (%CV) | < 15%[7] | < 10%[5] | Varies significantly by kit |
| Accuracy / Trueness | 50-112%[4] | 90-110%[5] | Varies significantly by kit |
| Recovery | Not always reported | > 95%[5] | Not always reported |
| Specificity | High | Very High | Moderate to High (potential for cross-reactivity)[1] |
Experimental Workflows and Methodologies
The analytical workflow for each technique involves distinct steps from sample preparation to data acquisition. Understanding these protocols is essential for method implementation and troubleshooting.
Mass Spectrometry-Based Methods: A General Workflow
Mass spectrometry methods, while differing in the chromatographic separation technique, share a common workflow involving sample extraction, purification, and analysis.
Immunoassay Workflow
Immunoassays, such as the competitive ELISA, rely on antigen-antibody binding for quantification.
Detailed Experimental Protocols
Below are foundational protocols for each of the discussed analytical methods. These should be adapted and optimized for specific laboratory conditions and instrumentation.
LC-MS/MS Protocol for Pregnanolone (a 5β-pregnane isomer)
This method is adapted from a validated protocol for the quantification of neuroactive steroids in serum.[5]
a. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, quality control, or calibrator sample, add an internal standard solution.
-
Add 500 µL of methanol/acetonitrile (1:1, v/v) to precipitate proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 60°C.[8]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% methanol in water).[8]
b. Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120, 50 × 4.6 mm, 2.7 µm) is suitable.[5]
-
Mobile Phase: A gradient of water and methanol/acetonitrile, often with a modifier like formic acid or ammonium formate, is used.
-
Ionization: Electrospray ionization (ESI) is commonly used for steroid analysis.[1]
-
MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for 5β-pregnane and the internal standard must be optimized.
GC-MS/MS Protocol for Steroid Profiling
This protocol is a general guide for steroid analysis and requires derivatization to improve the volatility and thermal stability of the analytes.[9][10]
a. Sample Preparation (Extraction and Derivatization):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) of the biological sample to isolate the steroid fraction.[2][9]
-
Evaporate the solvent to dryness.
-
Derivatization Step 1 (Oximation): Add a solution of methoxylamine hydrochloride in pyridine to the dried extract to protect ketone groups. Incubate as required.
-
Derivatization Step 2 (Silylation): Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trimethylsilyl imidazole, to derivatize hydroxyl groups.[10] Incubate to complete the reaction.
-
The sample is now ready for injection into the GC-MS system.
b. GC-MS/MS Conditions:
-
GC Column: A low-bleed, non-polar column (e.g., Rxi-1ms) is recommended for high-temperature steroid analysis.[10]
-
Injector: Operate in splitless mode to maximize sensitivity.[9]
-
Oven Program: A temperature gradient is used to separate the different steroid derivatives. An initial temperature around 50-100°C is ramped up to over 300°C.[9][10]
-
Ionization: Electron Impact (EI) ionization is typically used.[9]
-
MS Detection: The mass spectrometer can be operated in full scan mode for qualitative profiling or in Selected Ion Monitoring (SIM) or MRM mode for quantitative analysis.[7][9]
Immunoassay (Competitive ELISA) Protocol
This is a general protocol based on the principles of competitive enzyme-linked immunosorbent assays.
-
Add standards, controls, and samples to the wells of a microtiter plate pre-coated with a capture antibody.[6]
-
Add the 5β-pregnane-enzyme conjugate to each well.
-
Add the specific primary antibody against 5β-pregnane to each well.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow for competitive binding between the sample 5β-pregnane and the enzyme-conjugated 5β-pregnane for the primary antibody binding sites.[6]
-
Wash the plate multiple times to remove any unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, leading to color development.[6]
-
Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of 5β-pregnane in the sample.[6]
-
Construct a standard curve and determine the concentrations in the unknown samples.
Conclusion
The validation and selection of an analytical method for 5β-pregnane quantification are critical for generating reliable and reproducible data. LC-MS/MS stands out for its high specificity, sensitivity, and accuracy, making it a preferred method for research and clinical applications where precise measurements are paramount.[1] GC-MS remains a robust and reliable technique, though it often requires more extensive sample preparation, including derivatization.[2] Immunoassays provide a valuable tool for high-throughput screening and routine clinical diagnostics due to their simplicity and speed, but results should be interpreted with caution due to the potential for cross-reactivity.[1][11] Researchers must carefully consider the specific requirements of their study, including the sample matrix, required sensitivity, and available resources, to select the most appropriate method.
References
- 1. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of steroid hormones in blood by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery prediction by quantitative analysis of four steroid metabolites with liquid chromatography tandem mass spectrometry in asymptomatic pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of steroid levels by GC/MS/MS [protocols.io]
- 10. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 11. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5β-Pregnanes: A Comparative Guide to Chemical and Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of 5β-pregnanes is a critical challenge. This guide provides an objective comparison of the primary synthesis routes, supported by experimental data, to inform strategic decisions in the laboratory and beyond.
The unique A/B cis-ring fusion of the 5β-pregnane steroid nucleus imparts distinct physiological properties, making these compounds valuable targets in drug discovery. The choice of synthetic strategy significantly impacts yield, purity, scalability, and cost. This comparison focuses on three main approaches: semi-synthesis from natural products, chemical synthesis via catalytic hydrogenation, and enzymatic synthesis.
At a Glance: Comparing Synthesis Efficacy
| Synthesis Route | Starting Material | Key Transformation | Typical Overall Yield | Stereoselectivity (5β) | Scalability | Key Advantages | Key Disadvantages |
| Semi-synthesis | Diosgenin | Marker Degradation & subsequent stereoselective reductions | Variable (multi-step) | Moderate to High | High | Readily available starting material, established industrial precedent. | Long synthesis sequence, use of harsh reagents. |
| Chemical Synthesis | Pregn-4-ene-3,20-dione | Catalytic Hydrogenation | Good to Excellent | High | High | Shorter route from advanced intermediates, high stereocontrol. | Catalyst selection is crucial, potential for side products. |
| Enzymatic Synthesis | Progesterone | 5β-Reductase | High | Excellent | Moderate to High | High specificity, mild reaction conditions, environmentally friendly. | Enzyme availability and stability can be limiting, downstream processing. |
Deep Dive into Synthesis Routes and Methodologies
Semi-synthesis from Diosgenin: The Classic Approach
The semi-synthesis of pregnanes from the readily available plant steroid diosgenin has been a cornerstone of the pharmaceutical industry. The initial steps involve the well-established Marker degradation to produce 16-dehydropregnenolone acetate (16-DPA), a key intermediate. Subsequent steps are then required to introduce the desired 5β stereochemistry.
Experimental Protocol: Marker Degradation of Diosgenin to 16-DPA
-
Acetolysis of Diosgenin: Diosgenin is treated with acetic anhydride at elevated temperatures (typically around 200°C) to open the spiroketal side chain, forming pseudo-diosgenin diacetate.
-
Oxidation: The double bond in the furan ring of pseudo-diosgenin diacetate is cleaved using an oxidizing agent, such as chromium trioxide, to yield a keto-ester.
-
Elimination: The resulting intermediate is subjected to hydrolysis and elimination, typically with acetic acid, to form 16-dehydropregnenolone acetate (16-DPA).
Subsequent conversion of 16-DPA to a 5β-pregnane derivative involves catalytic hydrogenation of the Δ¹⁶ double bond and stereoselective reduction of the Δ⁵ double bond and the 3-keto group. The overall yield for the entire sequence from diosgenin to a specific 5β-pregnane can vary significantly depending on the specific transformations and purification steps involved.
dot
Caption: Semi-synthesis of 5β-pregnanes from diosgenin.
Chemical Synthesis via Catalytic Hydrogenation: A More Direct Route
For accessing 5β-pregnanes from advanced intermediates like pregn-4-ene-3,20-dione (progesterone), catalytic hydrogenation offers a more direct and often higher-yielding approach. The key to this method is the stereoselective reduction of the Δ⁴ double bond to yield the desired A/B cis ring junction.
Experimental Protocol: Stereoselective Hydrogenation of Pregn-4-ene-3,20-dione
-
Catalyst and Solvent Selection: A suitable catalyst, such as palladium on carbon (Pd/C), is suspended in a solvent like ethanol or ethyl acetate.
-
Hydrogenation: Pregn-4-ene-3,20-dione is dissolved in the solvent and introduced into a hydrogenation apparatus. The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature. The choice of reaction conditions is critical for achieving high stereoselectivity.
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude product, 5β-pregnane-3,20-dione, is purified by recrystallization or chromatography.
This method can provide high yields and excellent stereoselectivity for the 5β isomer, making it a preferred route for many applications.
dot
Caption: Catalytic hydrogenation for 5β-pregnane synthesis.
Enzymatic Synthesis: The "Green" Chemistry Approach
Leveraging the high specificity of enzymes offers a powerful and environmentally friendly route to 5β-pregnanes. The key enzyme in this process is progesterone 5β-reductase, which stereospecifically reduces the double bond of progesterone to form 5β-pregnane-3,20-dione.
Experimental Protocol: Enzymatic Synthesis of 5β-Pregnane-3,20-dione
-
Enzyme Preparation: A source of progesterone 5β-reductase is required. This can be a purified enzyme, a cell lysate, or whole-cell biocatalyst expressing the enzyme.
-
Reaction Setup: Progesterone is incubated with the enzyme preparation in a suitable buffer system, often requiring a cofactor such as NADPH.
-
Incubation: The reaction mixture is incubated at an optimal temperature and pH for the enzyme's activity.
-
Product Extraction and Purification: After the reaction, the product is extracted from the aqueous phase using an organic solvent. The solvent is then evaporated, and the 5β-pregnane-3,20-dione is purified.
The high stereoselectivity of the enzymatic reaction often leads to a cleaner product profile, simplifying downstream purification. The scalability of this method is continually improving with advances in enzyme engineering and fermentation technology.
dot
Caption: Enzymatic synthesis of 5β-pregnanes.
Conclusion
The optimal synthesis route for 5β-pregnanes depends on a variety of factors including the desired scale of production, available starting materials, and cost considerations. Semi-synthesis from diosgenin remains a viable option for large-scale industrial production due to its established infrastructure. However, for laboratory-scale synthesis and processes where high stereoselectivity and milder conditions are paramount, catalytic hydrogenation and enzymatic synthesis present compelling alternatives. As green chemistry principles become increasingly important, the development and optimization of enzymatic routes are expected to play a more significant role in the future of steroid synthesis. This guide provides a foundational understanding to aid researchers in selecting the most appropriate and efficient pathway for their specific needs.
Characterization of 5β-Pregn-11-ene-3,20-dione in the Context of Neurosteroid Action
A Comparative Guide for Researchers and Drug Development Professionals
Disclaimer: Direct experimental data on the specific neurosteroid 5β-Pregn-11-ene-3,20-dione is limited in the currently available scientific literature. This guide provides a comparative analysis based on the well-characterized neurosteroids allopregnanolone, pregnanolone, and dehydroepiandrosterone (DHEA), and discusses the potential properties of 5β-Pregn-11-ene-3,20-dione based on structure-activity relationships. The experimental protocols provided are general methods that can be applied to the characterization of novel neurosteroids like 5β-Pregn-11-ene-3,20-dione.
Introduction to Neurosteroids
Neurosteroids are a class of steroids synthesized de novo in the brain or produced in peripheral glands that can rapidly modulate neuronal excitability. Their effects are primarily mediated through interactions with membrane-bound receptors, most notably GABAA receptors, NMDA receptors, and sigma-1 receptors. These interactions can lead to a wide range of physiological and behavioral effects, making neurosteroids promising targets for therapeutic development in areas such as anxiety, depression, epilepsy, and neurodegenerative diseases.
This guide provides a comparative overview of the neurophysiological and pharmacological properties of 5β-Pregn-11-ene-3,20-dione against other key neurosteroids.
Comparative Analysis of Neurosteroid Activity
Below is a summary of the known quantitative data for well-characterized neurosteroids that serve as a benchmark for comparison.
Table 1: Comparative Receptor Activity of Selected Neurosteroids
| Neurosteroid | Receptor Target | Action | Potency (EC50 / Ki) | Efficacy |
| Allopregnanolone | GABAA Receptor | Positive Allosteric Modulator | EC50: 12.9 ± 2.3 nM[1] | Potentiates GABA-evoked currents[2] |
| NMDA Receptor | Modulator | - | Can induce LHRH and glutamate release via NMDA receptor modulation[3] | |
| Pregnanolone Sulfate | NMDA Receptor | Negative Modulator | IC50 = 24.6 µM[4] | Reduces single channel opening[5] |
| 3α-hydroxy-5β-pregnan-20-one sulfate | NMDA Receptor | Negative Modulator | EC50 = 62 µM[6] | Noncompetitive antagonism[6] |
| Dehydroepiandrosterone (DHEA) | Sigma-1 Receptor | Agonist | Ki = 175 nM (for progesterone, a related steroid)[7] | Ameliorates cognitive impairment[8] |
| NMDA Receptor | Modulator | - | Involved in DHEA's effects on stem cell proliferation[9] |
Note: The table presents a selection of available data, and values can vary depending on the experimental conditions and receptor subunit composition.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of neurosteroid action and the methods used for their characterization, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of neurosteroids. Below are outlines of standard protocols used in the field.
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for determining the binding affinity of a compound for the sigma-1 receptor.[2][10]
-
Receptor Preparation:
-
Homogenize guinea pig liver or other tissue rich in sigma-1 receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test neurosteroid (e.g., 5β-Pregn-11-ene-3,20-dione).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known sigma-1 ligand (e.g., haloperidol).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the unlabeled neurosteroid concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation
This protocol outlines the steps for assessing the functional modulation of GABAA receptors by a neurosteroid using electrophysiology.[11][12]
-
Cell Preparation:
-
Use cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant GABAA receptors.
-
Plate the cells on coverslips suitable for microscopy and recording.
-
-
Recording Setup:
-
Place a coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with an internal solution containing ions that mimic the intracellular environment.
-
-
Whole-Cell Recording:
-
Under visual guidance, carefully approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell's membrane potential at a desired voltage (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a known concentration of GABA to the cell to elicit a baseline current response mediated by GABAA receptors.
-
Co-apply GABA with varying concentrations of the test neurosteroid (e.g., 5β-Pregn-11-ene-3,20-dione) and record the resulting changes in the current.
-
Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude and other kinetic properties (e.g., activation and deactivation rates) of the GABA-evoked currents in the absence and presence of the neurosteroid.
-
Construct concentration-response curves by plotting the potentiation or inhibition of the GABA response as a function of the neurosteroid concentration.
-
Determine the EC50 (the concentration of the neurosteroid that produces 50% of the maximal effect) and the maximal efficacy from these curves.
-
Conclusion
While the direct characterization of 5β-Pregn-11-ene-3,20-dione remains an area for future investigation, this guide provides a framework for its evaluation by comparing it to well-known neurosteroids and outlining the necessary experimental protocols. The structural features of 5β-Pregn-11-ene-3,20-dione suggest it is likely to possess neuroactive properties, and its detailed characterization will be a valuable contribution to the field of neurosteroid research and drug development. Researchers are encouraged to utilize the provided methodologies to elucidate the specific pharmacological profile of this and other novel neurosteroid compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Tolerance to allopregnanolone with focus on the GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Stimulation of the sigma-1 receptor by DHEA enhances synaptic efficacy and neurogenesis in the hippocampal dentate gyrus of olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 5β- and 5α-Pregnane Stereoisomers by High-Performance Liquid Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate separation and quantification of steroid stereoisomers is a critical challenge. The subtle difference in the A/B ring junction of 5β-pregnane (cis) and 5α-pregnane (trans) stereoisomers can lead to vastly different biological activities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for effectively distinguishing between these two classes of molecules, supported by experimental data and detailed protocols.
The fundamental challenge in separating 5β- and 5α-pregnane stereoisomers lies in their nearly identical chemical properties and mass. However, their distinct three-dimensional structures allow for differential interaction with chromatographic stationary phases, enabling their separation by HPLC. Both reversed-phase and normal-phase chromatography have been successfully employed for the resolution of these and similar steroid isomers.
Comparative Analysis of HPLC Methodologies
The choice between reversed-phase and normal-phase HPLC is a critical first step in developing a separation method for 5β- and 5α-pregnane stereoisomers. Each approach offers distinct advantages and selectivities.
Reversed-Phase HPLC: This is the most common mode of HPLC, utilizing a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with acetonitrile or methanol). In this mode, the more nonpolar 5α-isomer is generally expected to be retained longer than the more polar 5β-isomer. The separation can be optimized by adjusting the mobile phase composition, temperature, and by using different C18 column chemistries (e.g., end-capped, embedded polar groups).
Normal-Phase HPLC: In contrast, normal-phase HPLC employs a polar stationary phase (e.g., silica or diol) and a nonpolar mobile phase (e.g., hexane with a polar modifier like isopropanol or ethyl acetate). This technique can offer different selectivity compared to reversed-phase and may provide better resolution for certain steroid isomers.
A key factor in achieving baseline separation is the selection of the HPLC column. While standard C18 columns are widely used, specialized phases can offer enhanced selectivity for steroid isomers. For instance, biphenyl and pentafluorophenyl (PFP) phases can provide alternative selectivities through π-π interactions with the steroid backbone.
Below is a summary of quantitative data from a study that successfully separated the closely related 3α-hydroxy derivatives of 5α- and 5β-pregnane (allopregnanolone and pregnanolone, respectively). This data provides a strong indication of the retention behavior expected for the target analytes under similar conditions.
| Parameter | Method 1: Reversed-Phase HPLC |
| Analytes | Allopregnanolone (5α) and Pregnanolone (5β) |
| Column | Phenomenex Kinetex C18 (2.1 x 100 mm, 2.6 µm)[1] |
| Mobile Phase A | 90:10 Water:Acetonitrile with 5mM Ammonium Formate and 0.1% Formic Acid[1] |
| Mobile Phase B | 10:90 Water:Acetonitrile with 5mM Ammonium Formate and 0.1% Formic Acid[1] |
| Gradient | Not specified in abstract, but a gradient was used[1] |
| Flow Rate | Not specified in abstract |
| Temperature | 40 °C[1] |
| Detection | Tandem Mass Spectrometry (MS/MS)[1] |
| Retention Time | Baseline separation was achieved, but specific times are not in the abstract.[1] |
Note: The above data is for the 3α-hydroxy derivatives, which are excellent proxies for the target compounds in terms of chromatographic behavior.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are protocols for both reversed-phase and normal-phase HPLC, based on successful separations of pregnane stereoisomers.
Protocol 1: Reversed-Phase HPLC for Pregnanolone Stereoisomers
This protocol is adapted from a validated LC-MS/MS method for the separation of allopregnanolone (5α) and pregnanolone (5β).[1]
1. Sample Preparation:
-
For biological samples, perform a liquid-liquid extraction with a mixture of hexane and ethyl acetate to isolate the steroids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
2. HPLC Conditions:
-
Column: Phenomenex Kinetex C18, 2.1 x 100 mm, 2.6 µm particle size.[1]
-
Mobile Phase A: 90:10 (v/v) Water:Acetonitrile containing 5 mM ammonium formate and 0.1% formic acid.[1]
-
Mobile Phase B: 10:90 (v/v) Water:Acetonitrile containing 5 mM ammonium formate and 0.1% formic acid.[1]
-
Gradient Program: A linear gradient should be optimized, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run to elute the analytes. A typical starting point would be 10% B, increasing to 90% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, a mass spectrometer.
Protocol 2: Normal-Phase HPLC for 5α-Pregnane-3,20-dione and Related Steroids
This protocol is based on a method used to separate 5α-dihydroprogesterone (5α-pregnane-3,20-dione) from other steroids.
1. Sample Preparation:
-
Extract steroids from the sample matrix using an appropriate organic solvent (e.g., ethyl acetate).
-
After evaporation of the solvent, reconstitute the sample in the initial mobile phase (hexane).
2. HPLC Conditions:
-
Column: Lichrosorb 100 Diol, 4 x 250 mm, 10 µm particle size.
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Tetrahydrofuran (THF).
-
Gradient Program: A linear gradient starting from 100% Hexane and increasing the percentage of THF. An example program is a linear increase to 8% THF over 15 minutes, followed by a further increase to 13% THF over the next 30 minutes.
-
Flow Rate: 1 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 10 - 50 µL.
-
Detection: UV detection at approximately 200 nm.
Visualizing the Workflow and Molecular Differences
To better understand the experimental process and the structural basis for separation, the following diagrams are provided.
Caption: Experimental workflow for the HPLC separation of pregnane stereoisomers.
Caption: Structural comparison of 5α- and 5β-pregnane stereoisomers.
Conclusion
The successful separation of 5β- and 5α-pregnane stereoisomers is readily achievable with modern HPLC techniques. While both reversed-phase and normal-phase chromatography can be effective, the optimal method will depend on the specific pregnane derivatives being analyzed and the available instrumentation. For high sensitivity and confident peak identification, coupling HPLC with mass spectrometry is the recommended approach. The protocols and data presented in this guide provide a solid foundation for researchers to develop and optimize their own methods for the critical task of distinguishing these biologically significant stereoisomers.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of 5β-Pregn-11-ene-3,20-dione
Steroidal compounds, including derivatives of pregnane, are often biologically active and should be handled as hazardous waste. Improper disposal can pose risks to human health and the environment. Therefore, a structured and cautious approach to waste management is imperative.
Personal Protective Equipment (PPE) and Waste Labeling
Proper personal protective equipment and clear labeling of waste containers are the first steps in ensuring safety.
| Item | Specification |
| Personal Protective Equipment (PPE) | |
| Gloves | Nitrile or other chemically resistant gloves.[1] |
| Eye Protection | Safety glasses with side shields or goggles.[1] |
| Lab Coat | Standard laboratory coat to protect from splashes.[1] |
| Respiratory Protection | If handling the compound in powdered form where dust may be generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[2] Work should ideally be conducted in a fume hood.[3] |
| Hazardous Waste Labeling | |
| Content Identification | Clearly label the container with "Hazardous Waste" and the full chemical name: "5β-Pregn-11-ene-3,20-dione". Avoid abbreviations or chemical formulas. |
| Hazard Communication | Indicate the primary hazards. While specific hazards are unconfirmed without an SDS, for similar compounds, this may include "Toxic" or "Handle with Care - Potent Compound". |
| Contact Information | Include the name and contact information of the principal investigator or laboratory supervisor. |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Composition | For mixtures, list all chemical components and their approximate percentages. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of 5β-Pregn-11-ene-3,20-dione waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with 5β-Pregn-11-ene-3,20-dione, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, as hazardous waste.
-
This waste must be segregated from non-hazardous and other types of chemical waste to prevent dangerous reactions.
-
-
Container Selection and Management:
-
Use a designated, leak-proof waste container made of a material compatible with the chemical.
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.
-
Ensure the container is in good condition, free from cracks or residues on the exterior.
-
-
Waste Accumulation and Labeling:
-
Affix a completed hazardous waste label to the container before adding any waste.
-
Do not overfill the container; leave adequate headspace (approximately 10%) to prevent spills and allow for expansion.
-
-
Temporary Storage:
-
Store the waste container in a designated, secure satellite accumulation area within or near the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
-
Disposal Request and Pickup:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Do not dispose of this chemical down the drain or in the regular trash.[4] All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Disposal Workflow
The following diagram illustrates the general workflow for the disposal of laboratory chemical waste.
Caption: Workflow for Hazardous Chemical Waste Disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
